3-epi-25-Hydroxy Vitamin D3-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
InChI Key |
JWUBBDSIWDLEOM-IBDKAFOJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 3-epi-25-hydroxyvitamin D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C3-epimer of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), has emerged from a chemical curiosity to a metabolite of significant biological interest. Initially identified as an interference in analytical assays for vitamin D status, research has unveiled its unique metabolic pathway, distinct physiological concentrations, and nuanced biological activities. This technical guide provides a comprehensive overview of the current understanding of 3-epi-25(OH)D3, focusing on its metabolism, binding characteristics, physiological functions, and the analytical methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of this intriguing vitamin D metabolite.
Introduction
Vitamin D is a crucial prohormone primarily known for its role in calcium and phosphate homeostasis and bone health. Its biological activity is mediated through a series of hydroxylations, first in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and biomarker of vitamin D status, and subsequently in the kidneys and other tissues to produce the hormonally active form, 1α,25-dihydroxyvitamin D (1α,25(OH)2D). The discovery of a stereoisomer of 25-hydroxyvitamin D3, namely 3-epi-25-hydroxyvitamin D3, has added a new layer of complexity to the vitamin D metabolic pathway. This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C3 position of the A-ring, is now recognized as a common metabolite in humans, particularly in infants.[1] Its presence necessitates a re-evaluation of vitamin D metabolism, function, and clinical assessment.
Metabolism of 3-epi-25-hydroxyvitamin D3
The formation of 3-epi-25(OH)D3 is an enzymatic process that can occur for all major vitamin D metabolites.[2] While the specific enzyme responsible for this C3-epimerization has not yet been fully identified, it is known to be present in various tissues, including the liver, keratinocytes, osteoblasts, and intestinal cells.[3][4] The epimerization appears to be a unidirectional conversion from the β- to the α-orientation.[5]
Once formed, 3-epi-25(OH)D3 serves as a substrate for the same hydroxylases that act on 25(OH)D3. It can be hydroxylated by CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3), the biologically active form of the epimer.[4] It can also be hydroxylated by CYP24A1, the enzyme responsible for the catabolism of vitamin D metabolites.
Quantitative Data
The presence and concentration of 3-epi-25(OH)D3 vary significantly with age and vitamin D status. Its binding affinities to the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP) also differ from its non-epimeric counterpart.
Table 1: Serum Concentrations of 3-epi-25-hydroxyvitamin D3
| Population | Concentration Range | Percentage of Total 25(OH)D3 | Citation(s) |
| Infants (< 1 year) | 0 - 188 ng/mL | Up to 60% | [1][6] |
| Children (1-17 years) | Detectable, lower than infants | Median 5.5% | [7] |
| Adults | 0 - 4.9 ng/mL | 0% - 25.5% | [8][9] |
| Pregnant Women | Detectable in ~95% | Up to 19.9% | [10] |
Table 2: Binding Affinities and Biological Potency
| Compound | Target | Relative Binding Affinity / Potency | Citation(s) |
| 3-epi-1α,25(OH)2D3 | Vitamin D Receptor (VDR) | Lower than 1α,25(OH)2D3 | [4] |
| 3-epi-1α,25(OH)2D3 | Vitamin D Binding Protein (DBP) | 2.5-fold higher than 1α,25(OH)2D3 | [5] |
| 3-epi-1α,25(OH)2D3 | Transcriptional Activity | Generally lower than 1α,25(OH)2D3 | [11] |
| 3-epi-1α,25(OH)2D3 | Anti-proliferative Activity | Lower than 1α,25(OH)2D3 | [5][12] |
| 3-epi-1α,25(OH)2D3 | PTH Suppression | Equipotent to 1α,25(OH)2D3 | [4] |
Biological Significance and Function
The biological activity of 3-epi-25(OH)D3 is mediated through its active form, 3-epi-1α,25(OH)2D3. While generally considered less potent than 1α,25(OH)2D3, it exhibits distinct biological effects.
-
Genomic Actions: 3-epi-1α,25(OH)2D3 binds to the VDR, albeit with a lower affinity than 1α,25(OH)2D3.[4] This interaction initiates the canonical VDR signaling pathway, leading to the regulation of target gene expression. However, the reduced binding affinity often results in a blunted transcriptional response for many genes involved in calcium homeostasis and cellular differentiation.
-
Anti-proliferative Effects: Both 1α,25(OH)2D3 and its 3-epimer have been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.[13][14] However, 3-epi-1α,25(OH)2D3 is generally less potent in this regard.[5]
-
Parathyroid Hormone (PTH) Regulation: Interestingly, 3-epi-1α,25(OH)2D3 has been reported to be as potent as 1α,25(OH)2D3 in suppressing PTH secretion from parathyroid cells in vitro.[4] This suggests a potentially unique pharmacological profile with less calcemic activity but retained PTH-suppressive effects.
-
Clinical Relevance: The high concentrations of 3-epi-25(OH)D3 in infants have raised questions about its role in development. Its presence can lead to an overestimation of total 25(OH)D levels by analytical methods that do not separate the epimers, potentially leading to misclassification of vitamin D status.[1][8] In adults, the significance of the lower circulating concentrations is still under investigation, with some studies suggesting potential associations with cardiovascular health.[15]
Experimental Protocols
Accurate measurement and study of 3-epi-25(OH)D3 require specific and validated methodologies.
Protocol: Quantification of 3-epi-25(OH)D3 in Serum by LC-MS/MS
This protocol outlines a general procedure for the chromatographic separation and quantification of 25(OH)D3 and 3-epi-25(OH)D3.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction): a. To 100 µL of serum or plasma, add 200 µL of methanol containing an internal standard (e.g., d6-25(OH)D3). b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to further purify and concentrate the analytes. f. Elute the analytes with an appropriate solvent (e.g., methanol). g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography: a. Column: A pentafluorophenyl (PFP) column is recommended for optimal separation of the epimers. b. Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is typically used. c. Flow Rate: ~0.4 mL/min. d. Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry: a. Ionization: Electrospray ionization (ESI) in positive mode. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- 25(OH)D3: e.g., m/z 401.3 → 383.3
- 3-epi-25(OH)D3: e.g., m/z 401.3 → 383.3 (requires chromatographic separation)
- d6-25(OH)D3 (Internal Standard): e.g., m/z 407.3 → 389.3
"Serum Sample" -> "Protein Precipitation" [label="Add Methanol + IS"];
"Protein Precipitation" -> "Centrifugation";
"Centrifugation" -> "Supernatant Collection";
"Supernatant Collection" -> "Solid-Phase Extraction (SPE)";
"SPE" -> "Elution";
"Elution" -> "Evaporation & Reconstitution";
"Evaporation & Reconstitution" -> "LC-MS/MS Analysis";
"LC-MS/MS Analysis" -> "Data Processing & Quantification";
}
Protocol: In Vitro Study of Vitamin D Metabolism in Cell Culture
This protocol provides a general framework for studying the conversion of 25(OH)D3 to its metabolites, including 3-epi-25(OH)D3, in cultured cells.
1. Cell Culture: a. Culture appropriate cell lines (e.g., HepG2 for liver metabolism, primary human keratinocytes) in their recommended growth medium and conditions (e.g., 37°C, 5% CO2). b. Seed cells in multi-well plates and allow them to reach a desired confluency (e.g., 80-90%).
2. Treatment with Vitamin D Metabolites: a. Prepare a stock solution of 25(OH)D3 in a suitable solvent (e.g., ethanol). b. Dilute the stock solution in culture medium to the desired final concentrations. c. Remove the growth medium from the cells and replace it with the treatment medium. d. Incubate the cells for a specified period (e.g., 24-48 hours).
3. Extraction of Metabolites: a. Harvest the cells and the culture medium separately. b. For the cell lysate, add a solvent like methanol to extract the metabolites. c. For the culture medium, perform a liquid-liquid or solid-phase extraction to isolate the vitamin D metabolites.
4. Analysis of Metabolites: a. Analyze the extracted samples by LC-MS/MS using a method capable of separating 25(OH)D3, 3-epi-25(OH)D3, and other relevant metabolites. b. Quantify the different metabolites to determine the extent of epimerization and other metabolic conversions.
Conclusion and Future Directions
The discovery and characterization of 3-epi-25-hydroxyvitamin D3 have significantly advanced our understanding of vitamin D metabolism and physiology. It is now clear that this epimer is a prevalent metabolite, particularly in early life, with distinct biological activities. The lower calcemic potential but retained PTH-suppressive activity of its active form, 3-epi-1α,25(OH)2D3, suggests intriguing possibilities for therapeutic applications.
Future research should focus on several key areas:
-
Identification of the C3-epimerase enzyme: Elucidating the genetic and molecular identity of the enzyme(s) responsible for C3-epimerization is a critical next step.
-
Long-term physiological effects: The long-term consequences of the high levels of 3-epi-25(OH)D3 in infants are yet to be determined.
-
Pharmacological potential: Further investigation into the differential effects of 3-epi-1α,25(OH)2D3 on various target tissues could lead to the development of novel vitamin D analogs with improved therapeutic profiles.
-
Standardization of analytical methods: Continued development and standardization of analytical methods that can accurately and reliably distinguish between the C3-epimer and non-epimeric forms of vitamin D metabolites are essential for both clinical diagnostics and research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. In vitro metabolic activation of vitamin D3 by using a multi-compartment microfluidic liver-kidney organ on chip platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved in 1alpha,25-dihydroxyvitamin D3 metabolic pathway in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidemiologic study of the C-3 epimer of 25-hydroxyvitamin D3 in a population-based sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-epi-25(OH)D – nowy metabolit, potencjalne działanie biologiczne, problematyka interferencji w oznaczeniach. - Standardy Medyczne [standardy.pl]
- 13. 1alpha,25-dihydroxyvitamin D3 inhibits prostate cancer cell growth by androgen-dependent and androgen-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative effects of 1,25-dihydroxyvitamin D3 on breast cells: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. www5.cscc.unc.edu [www5.cscc.unc.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 3-epi-25-hydroxy Vitamin D3-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-epi-25-hydroxy vitamin D3-d6, a crucial internal standard for the accurate quantification of vitamin D metabolites in clinical and research settings.
Introduction
3-epi-25-hydroxy vitamin D3 is a significant, biologically occurring epimer of 25-hydroxy vitamin D3. The accurate measurement of its circulating levels, alongside other vitamin D metabolites, is vital for a comprehensive understanding of vitamin D status and its implications for human health. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[1] This guide details a plausible synthetic route and the analytical methods for the characterization of this important molecule.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves two key transformations: the introduction of a hexadeuterated side chain and the stereochemical inversion of the hydroxyl group at the C-3 position of the A-ring. A convergent synthetic strategy is typically employed, involving the synthesis of a deuterated side-chain precursor followed by its coupling to a suitable A-ring synthon, and subsequent epimerization.
Experimental Protocol:
A plausible synthetic pathway can be constructed based on established methods for the synthesis of deuterated vitamin D analogs and C-3 epimerization.[2][3]
Step 1: Synthesis of the Deuterated Side Chain Grignard Reagent (CD3MgBr)
This reagent is commercially available or can be prepared from deuterated methyl bromide (CD3Br) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
Step 2: Synthesis of the d6-Side Chain Precursor
A suitable starting material, such as a C-22 aldehyde or ester derived from a vitamin D precursor or other steroid, is reacted with the deuterated Grignard reagent (CD3MgBr). This reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to introduce the two deuterated methyl groups at C-26 and C-27, forming the hexadeuterated side chain.
Step 3: Coupling of the Deuterated Side Chain to the A-Ring Synthon
The d6-side chain, now part of a larger CD-ring fragment, is coupled with a protected A-ring synthon. This is often achieved using a Wittig-Horner or similar coupling reaction to form the complete vitamin D triene system.
Step 4: C-3 Epimerization via Mitsunobu Reaction
The inversion of the C-3 hydroxyl group from the natural β-configuration to the α-configuration is a critical step to form the "epi" isomer. This is commonly achieved through a Mitsunobu reaction.[4][5][6] The 3β-hydroxy vitamin D3-d6 intermediate is reacted with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in an SN2 reaction with inversion of stereochemistry at the C-3 position, forming the corresponding ester.
Step 5: Hydrolysis of the Ester
The resulting ester from the Mitsunobu reaction is then hydrolyzed under basic conditions (e.g., with potassium hydroxide in methanol) to yield the final product, this compound.
Purification:
Purification at each step is crucial and is typically performed using column chromatography on silica gel. The final product is often purified by high-performance liquid chromatography (HPLC) to ensure high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques used are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H38D6O2 | [7] |
| Molecular Weight | 406.67 g/mol | [7] |
| Appearance | White to Off-White Solid | [7] |
| Storage | -80°C, under inert atmosphere | [8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary method for the quantification and confirmation of this compound and its non-deuterated analog in biological matrices.
Experimental Protocol:
-
Sample Preparation: Samples (e.g., serum or plasma) are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites.[9]
-
Chromatography: Chromatographic separation is critical to resolve 3-epi-25-hydroxy vitamin D3 from its isobaric and more abundant non-epimeric form, 25-hydroxy vitamin D3. This is often achieved using a pentafluorophenyl (PFP) or similar stationary phase column.[9][10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in positive ion mode with electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions.
Quantitative Data from LC-MS/MS Analysis:
| Parameter | Typical Value |
| Retention Time | Dependent on the specific chromatographic conditions, but distinct from 25-hydroxy vitamin D3. |
| Precursor Ion ([M+H]+) | m/z 407.4 |
| Product Ions | Common fragments result from the loss of water (m/z 389.4) and further fragmentation of the triene system. |
| Isotopic Purity | Typically ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diagrams
Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound [smolecule.com]
- 8. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. academic.oup.com [academic.oup.com]
In Vitro Metabolism of 3-epi-25-hydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), a significant C-3 epimer of 25-hydroxyvitamin D3. Understanding the metabolic fate of this epimer is crucial for accurately assessing vitamin D status and for the development of novel vitamin D analogues. This document details the key metabolic pathways, enzymes, and in vitro models used to study the biotransformation of 3-epi-25(OH)D3. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of the metabolic processes.
Introduction to 3-epi-25-hydroxyvitamin D3 Metabolism
3-epi-25(OH)D3 is a stereoisomer of 25(OH)D3, differing in the orientation of the hydroxyl group at the C-3 position. While once considered a minor and inactive metabolite, studies have shown that 3-epi-25(OH)D3 is present in significant concentrations in human serum, particularly in infants.[1] The biological activity of 3-epi-25(OH)D3 and its downstream metabolites is an area of active research, with some studies suggesting it may have distinct physiological roles compared to the canonical vitamin D3 pathway. The in vitro metabolism of 3-epi-25(OH)D3 primarily involves C-3 epimerization, 1α-hydroxylation, and side-chain oxidation, catalyzed by a series of cytochrome P450 (CYP) enzymes.
Key Metabolic Pathways and Enzymes
The metabolism of 3-epi-25(OH)D3 in vitro follows several key pathways:
-
C-3 Epimerization: The reversible conversion between 25(OH)D3 and 3-epi-25(OH)D3 is catalyzed by a yet-to-be-fully-characterized 25-hydroxyvitamin D3 3-epimerase.[2] This enzymatic activity has been observed in the microsomal fractions of various cell types, including liver cells.[2][3] Studies in rat and human liver microsomes indicate that this epimerase utilizes NADH as a preferred cofactor.[2]
-
1α-Hydroxylation: 3-epi-25(OH)D3 can be hydroxylated at the 1α-position by the enzyme CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1,25(OH)2D3).[4] This metabolite is considered the biologically active form of the epimer.
-
Side-Chain Oxidation (Catabolism): Similar to its non-epimeric counterpart, 3-epi-1,25(OH)2D3 undergoes further metabolism and inactivation, primarily through the C-24 oxidation pathway catalyzed by CYP24A1.[5] This leads to the formation of metabolites such as 3-epi-calcitroic acid.[5] Studies have shown that 3-epi-1,25(OH)2D3 has a slower rate of side-chain oxidation by CYP24A1 compared to 1,25(OH)2D3, suggesting a greater metabolic stability.[5]
-
Other Hydroxylation Pathways: The enzyme CYP3A4 has also been implicated in the metabolism of vitamin D metabolites and may play a role in the further hydroxylation of 3-epi-25(OH)D3 and its downstream products.[6][7]
Below is a diagram illustrating the primary metabolic pathways of 3-epi-25-hydroxyvitamin D3.
Quantitative Data from In Vitro Models
The following tables summarize key quantitative data obtained from various in vitro models studying the metabolism of 3-epi-25(OH)D3 and its metabolites.
Table 1: Enzyme Kinetics of 25-hydroxyvitamin D3 3-epimerase in Liver Microsomes
| In Vitro Model | Substrate | Km (μM) | Cofactor | Reference |
| Rat Liver Microsomes | 25(OH)D3 | 14 | NADH (preferred) | [2] |
| Human Liver Microsomes | 25(OH)D3 | Not reported | NADH (preferred) | [2] |
Table 2: Comparative Metabolism of 1α,25(OH)2D3 and 3-epi-1α,25(OH)2D3 by Rat CYP24A1
| Substrate | Metabolite | Relative Amount Produced | In Vitro System | Reference |
| 1α,25(OH)2D3 | Calcitroic acid | 3-fold higher | Purified rat CYP24A1 (reconstituted) | [5] |
| 3-epi-1α,25(OH)2D3 | 3-epi-calcitroic acid | 3-fold lower | Purified rat CYP24A1 (reconstituted) | [5] |
Experimental Protocols for In Vitro Metabolism Studies
This section provides detailed methodologies for key experiments used to investigate the in vitro metabolism of 3-epi-25(OH)D3.
Metabolism using Human Liver Microsomes
This protocol is adapted from studies characterizing the 25-hydroxyvitamin D3 3-epimerase activity.[2][3]
Objective: To determine the enzymatic conversion of 25(OH)D3 to 3-epi-25(OH)D3 in human liver microsomes.
Materials:
-
Human liver microsomes (commercially available)
-
25-hydroxyvitamin D3 (substrate)
-
3-epi-25-hydroxyvitamin D3 (standard)
-
NADH or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Methanol, acetonitrile, and other HPLC/LC-MS grade solvents
-
Internal standard (e.g., deuterated 25(OH)D3)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the substrate 25(OH)D3 (concentration range to determine kinetics, e.g., 1-50 μM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the cofactor (NADH or NADPH, typically 1 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
LC-MS/MS Analysis:
-
Use a C18 or a pentafluorophenyl (PFP) column for chromatographic separation of 25(OH)D3 and 3-epi-25(OH)D3.[1][8]
-
Employ a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile).
-
Set the mass spectrometer to monitor the specific mass transitions for 25(OH)D3, 3-epi-25(OH)D3, and the internal standard.
Below is a workflow diagram for this experimental protocol.
Metabolism using Recombinant CYP Enzymes
This protocol is based on studies investigating the role of specific CYP enzymes in vitamin D metabolism.[5][6]
Objective: To assess the metabolic activity of a specific recombinant human CYP enzyme (e.g., CYP24A1, CYP3A4) towards 3-epi-25(OH)D3 or its metabolites.
Materials:
-
Recombinant human CYP enzyme (e.g., expressed in E. coli or baculovirus systems)
-
Cytochrome P450 reductase and cytochrome b5 (for microsomal CYPs) or adrenodoxin and adrenodoxin reductase (for mitochondrial CYPs)
-
Substrate (e.g., 3-epi-1,25(OH)2D3)
-
NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+) or NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Solvents for extraction and analysis
Procedure:
-
Reconstituted System Preparation: Prepare a reconstituted enzyme system by mixing the recombinant CYP enzyme, its redox partners, and liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.
-
Reaction Mixture: In a reaction vessel, combine the reconstituted enzyme system with the substrate.
-
Initiation and Incubation: Pre-warm the mixture to 37°C and initiate the reaction by adding the NADPH-generating system or NADPH. Incubate at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the metabolites using an organic solvent such as ethyl acetate or by solid-phase extraction.
-
Analysis: Evaporate the solvent, reconstitute the residue in a suitable solvent, and analyze the metabolites by HPLC or LC-MS/MS.
Signaling and Regulatory Considerations
While the direct signaling pathways initiated by 3-epi-25(OH)D3 are still under investigation, its metabolism is intrinsically linked to the broader vitamin D signaling network. The conversion of 3-epi-25(OH)D3 to 3-epi-1,25(OH)2D3 suggests that this epimer can activate the Vitamin D Receptor (VDR), albeit potentially with different affinity and transcriptional activity compared to 1,25(OH)2D3. The expression of key metabolic enzymes, particularly CYP24A1, is regulated by VDR activation, creating a feedback loop.
The following diagram illustrates the relationship between the metabolism of 3-epi-25(OH)D3 and the vitamin D signaling pathway.
Conclusion
The in vitro study of 3-epi-25-hydroxyvitamin D3 metabolism is essential for a complete understanding of vitamin D physiology and pathology. The use of diverse in vitro models, from subcellular fractions to recombinant enzymes and cultured cells, has been instrumental in elucidating the key metabolic pathways and the enzymes involved. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Further investigation is warranted to fully characterize the C-3 epimerase and to explore the biological significance of the 3-epi metabolic pathway in various physiological and disease states. The continued development of sensitive analytical techniques will be crucial for advancing our knowledge in this area.
References
- 1. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic properties of 25-hydroxyvitamin D3 3-epimerase in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
The C3-Epimerase Pathway: A Novel Dimension in Vitamin D Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The classical understanding of vitamin D metabolism has been significantly expanded with the discovery and characterization of the C3-epimerase pathway. This alternative metabolic route, involving the conversion of vitamin D metabolites to their C3-epimers, has profound implications for assessing vitamin D status and understanding its physiological roles. This technical guide provides a comprehensive overview of the C3-epimerase pathway, including its discovery, enzymatic machinery, and the biological activities of its downstream metabolites. Detailed experimental protocols for the analysis of C3-epimers and quantitative data on their receptor binding and potency are presented to serve as a valuable resource for researchers, clinicians, and professionals in drug development.
Introduction
Vitamin D, a prohormone crucial for calcium homeostasis and a myriad of other physiological processes, undergoes a series of hydroxylations to become biologically active. The canonical pathway involves the conversion of vitamin D3 (cholecalciferol) or D2 (ergocalciferol) to 25-hydroxyvitamin D [25(OH)D] in the liver, followed by hydroxylation in the kidneys to the active form, 1α,25-dihydroxyvitamin D [1α,25(OH)₂D]. However, the discovery of C3-epimers, stereoisomers of vitamin D metabolites with an altered orientation of the hydroxyl group at the C3 position, has unveiled a parallel metabolic pathway with distinct physiological consequences.[1][2][3] These epimers, particularly 3-epi-25(OH)D₃, can be present in significant concentrations, especially in infants and pregnant women, and their incomplete detection by conventional immunoassays can lead to an overestimation of vitamin D status.[1][2][4][5] The gold standard for accurate quantification that separates epimers from their non-epimeric counterparts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][6]
The C3-Epimerase Metabolic Pathway
The C3-epimerization pathway runs parallel to the classical vitamin D metabolic cascade. The key enzymatic step is the conversion of the hydroxyl group at the C3 position from the α-orientation to the β-orientation.[1][2][3] This transformation is catalyzed by a yet-to-be-fully-identified epimerase enzyme.[1][2][3]
All major forms of vitamin D can undergo this epimerization.[1] The primary substrate for this pathway is 25(OH)D₃, which is converted to 3-epi-25(OH)D₃. Subsequently, 3-epi-25(OH)D₃ can be hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) in the kidneys to form 3-epi-1α,25(OH)₂D₃.[1] Similarly, 1α,25(OH)₂D₃ can also be directly converted to its epimeric form, 3-epi-1α,25(OH)₂D₃.[1]
The enzyme responsible for C3-epimerization is known to be located in the endoplasmic reticulum of various cells, including those in the liver, bone, and skin.[1][5]
Quantitative Data on C3-Epimer Activity
The biological activity of C3-epimers is generally lower than their non-epimeric counterparts due to reduced binding affinity to the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP).[1][2]
| Metabolite | Binding to DBP (Relative to non-epimer) | Binding to VDR (Relative to non-epimer) | Biological Potency (Relative to non-epimer) |
| 3-epi-25(OH)D₃ | ~36-46%[1] | Not applicable | Biological activity in humans is not yet fully identified.[2] |
| 3-epi-1α,25(OH)₂D₃ | Data not consistently available | ~2-3%[1] | Induces osteocalcin (BGLP) VDR-binding downstream at ~15%.[1] Possesses antiproliferative activities at approximately 10-30%.[1] |
Experimental Protocols
Accurate measurement of C3-epimers is critical for research and clinical applications. LC-MS/MS is the recommended method due to its ability to chromatographically separate and sensitively detect these compounds.[1][6]
Sample Preparation: Liquid-Liquid Extraction for Serum/Plasma
This protocol is a common method for extracting vitamin D metabolites from serum or plasma prior to LC-MS/MS analysis.[6][7]
-
Aliquoting: Transfer 400 µL of serum or plasma to a glass vial.
-
Internal Standard Addition: Add 15 µL of an internal standard solution (e.g., 1 µg/mL of d6-25-hydroxyvitamin D3 in methanol).
-
Protein Precipitation: Add 400 µL of 0.2 M ZnSO₄ and 800 µL of methanol. Vortex for 90 seconds.
-
Liquid-Liquid Extraction: Add 2 mL of hexane and mix for 90 seconds.
-
Centrifugation: Centrifuge the samples for 10 minutes at 4,300 rpm to separate the layers.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water:methanol (50:50) solution.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation of C3-epimers from their non-epimeric forms is the most critical step. A column with unique selectivity, such as a fluoro-phenyl stationary phase, is often required.[6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: Raptor FluoroPhenyl column (or equivalent) for baseline resolution of epimers.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.
-
Injection Volume: 10 µL.
-
MRM Transitions: Specific precursor-to-product ion transitions for each vitamin D metabolite and their epimers, as well as the internal standards, must be optimized.
Signaling and Biological Implications
While having a lower affinity for the VDR, 3-epi-1α,25(OH)₂D₃ is not biologically inert. It can still induce the expression of VDR target genes, such as osteocalcin, albeit to a lesser extent than its non-epimeric form.[1] The metabolic stability of 3-epi-1α,25(OH)₂D₃ is reportedly higher than that of 1α,25(OH)₂D₃.[1][2] The physiological functions of C3-epimers are still under active investigation, but their presence and variable concentrations suggest a potential modulatory role in vitamin D signaling.[2]
Conclusion
The discovery of the C3-epimerase pathway has added a significant layer of complexity to our understanding of vitamin D metabolism and action. For researchers and drug development professionals, a thorough understanding of this pathway is essential for the accurate assessment of vitamin D status, the interpretation of clinical data, and the design of novel vitamin D analogues. The methodologies and data presented in this guide provide a foundational resource for further exploration into the physiological and pathological roles of C3-epimers. Further research is warranted to identify the specific epimerase enzyme and to fully elucidate the clinical significance of this important metabolic pathway.[1][3]
References
- 1. Epimers of Vitamin D: A Review [mdpi.com]
- 2. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Vitamin D Epimers in Human Health: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vitamin D metabolism is more complex than the canonical pathway leading to 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃]. A key modification, C3-epimerization, gives rise to a series of vitamin D metabolites with distinct physiological roles. These C3-epimers, particularly 3-epi-25-hydroxyvitamin D₃ (3-epi-25OHD₃) and 3-epi-1α,25-dihydroxyvitamin D₃ (3-epi-1α,25(OH)₂D₃), are present in human circulation and can significantly influence the assessment of vitamin D status, especially in infants and pregnant women.[1][2][3] While generally exhibiting lower biological potency than their non-epimeric counterparts, C3-epimers possess unique bioactivity profiles, including anti-proliferative and differentiation-inducing effects, with potentially reduced calcemic side effects.[4][5] This guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of vitamin D epimers, alongside detailed experimental protocols for their analysis and characterization.
Introduction to Vitamin D Epimers
Vitamin D epimers are stereoisomers of vitamin D metabolites that differ in the configuration of the hydroxyl group at the C3 position of the A-ring, from the β-orientation to the α-orientation.[3] This seemingly minor structural change has significant implications for their biological activity and metabolic fate. The primary C3-epimers of interest are 3-epi-25OHD₃ and 3-epi-1α,25(OH)₂D₃. The existence of these epimers necessitates a re-evaluation of vitamin D's physiological roles and the methods used to assess its status.
Synthesis and Metabolism of Vitamin D Epimers
The formation of C3-epimers is an enzymatic process, although the specific epimerase responsible has not yet been fully identified.[6] This epimerization can occur for all major vitamin D metabolites.[3]
Metabolic Pathway
The metabolic pathway of vitamin D and its epimers is a complex network of hydroxylation and epimerization steps. The key enzymes involved are CYP2R1 in the liver for 25-hydroxylation, and CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase) primarily in the kidneys for further activation and catabolism, respectively.[6][7][8]
Quantitative Data on Vitamin D Epimers
The accurate quantification of vitamin D epimers is crucial for understanding their physiological relevance. Due to their isobaric nature, chromatographic separation is essential for distinguishing them from their non-epimeric forms.[1]
Table 1: Serum Concentrations of Vitamin D Epimers in Different Populations
| Population | Metabolite | Concentration Range | Mean Concentration | Reference |
| Infants (≤1 year) | 3-epi-25OHD₃ | - | 11.44 nmol/L | [9] |
| Toddlers (1-2 years) | 3-epi-25OHD₃ | - | 5.4 nmol/L | [9] |
| Pediatric (0-20 years) | 3-epi-25OHD₃ | - | 4.4 nmol/L | [9] |
| Adults | 3-epi-25OHD₃ | 0-22.5 nmol/L | 4.3 nmol/L | [3] |
Table 2: Binding Affinities and In Vitro Bioactivity of Vitamin D Epimers
| Metabolite | Binding Protein | Relative Binding Affinity (%) | In Vitro Bioactivity | Reference |
| 3-epi-25OHD₃ | DBP | 36-46 | Lower than 25OHD₃ | [3] |
| 3-epi-1α,25(OH)₂D₃ | VDR | 2-3 | Antiproliferative activity (~10-30% of 1α,25(OH)₂D₃) | [3] |
| 3-epi-1α,25(OH)₂D₃ | DBP | 250 | Higher than 1α,25(OH)₂D₃ | [4] |
Physiological Functions of Vitamin D Epimers
While possessing lower affinity for the vitamin D receptor (VDR), C3-epimers, particularly 3-epi-1α,25(OH)₂D₃, exhibit distinct biological activities.[3]
-
Anti-proliferative and Pro-differentiative Effects: 3-epi-1α,25(OH)₂D₃ has been shown to inhibit the proliferation and induce the differentiation of various cell types, including keratinocytes and cancer cells, albeit at a lower potency than 1α,25(OH)₂D₃.[4]
-
Reduced Calcemic Effects: A key characteristic of C3-epimers is their reduced calcemic activity compared to their non-epimeric counterparts.[3] This property makes them interesting candidates for therapeutic applications where hypercalcemia is a concern.
-
Metabolic Stability: 3-epi-1α,25(OH)₂D₃ demonstrates greater metabolic stability than 1α,25(OH)₂D₃, potentially leading to a prolonged biological effect.[5]
Signaling Pathway
The genomic actions of vitamin D and its epimers are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[10][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved in 1alpha,25-dihydroxyvitamin D3 metabolic pathway in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CYP24A1 and CYP27B1 Polymorphisms Modulate Vitamin D Metabolism in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic homeostasis of vitamin D metabolism in the kidney through reciprocal modulation of Cyp27b1 and Cyp24a1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
The C-3 Epimer of 25-Hydroxyvitamin D3: An In-Depth Examination of its Natural Abundance and Quantification in Human Serum
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural abundance of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) in human serum. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of vitamin D metabolism and its clinical implications. This document details the prevalence of this epimer across various populations, presents quantitative data in structured tables, describes detailed experimental protocols for its quantification, and illustrates the relevant metabolic pathways and analytical workflows through diagrams. The presence of 3-epi-25(OH)D3, an isomer of 25-hydroxyvitamin D3 [25(OH)D3] with lower biological activity, can significantly impact the accurate assessment of vitamin D status if not chromatographically separated from 25(OH)D3. This guide aims to provide the necessary technical details to understand and address this analytical challenge.
Introduction
Vitamin D is a crucial prohormone for calcium homeostasis and bone health, with growing evidence of its role in a myriad of other physiological processes. The assessment of an individual's vitamin D status is primarily achieved by measuring the serum concentration of 25-hydroxyvitamin D [25(OH)D], the major circulating metabolite. However, the discovery of the C-3 epimer of 25(OH)D3 has introduced a significant analytical consideration. This epimer, 3-epi-25(OH)D3, differs from 25(OH)D3 only in the stereochemical configuration of the hydroxyl group at the C-3 position. While initially thought to be confined to infants, 3-epi-25(OH)D3 is now known to be present in the serum of adults as well.[1][2]
The physiological significance of 3-epi-25(OH)D3 is still under investigation, but it is generally considered to have lower biological activity than 25(OH)D3. Its presence can lead to an overestimation of total 25(OH)D levels when using analytical methods that do not differentiate between the two isomers, such as some immunoassays and non-specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] This guide provides a detailed examination of the natural abundance of 3-epi-25(OH)D3 and the methodologies for its accurate quantification.
Natural Abundance of 3-epi-25-hydroxyvitamin D3 in Serum
The concentration of 3-epi-25(OH)D3 in human serum is variable and influenced by several factors including age, vitamin D supplementation, and overall vitamin D status.[5][6] It is consistently detected in a majority of the population, although typically at lower concentrations than 25(OH)D3.
In Adult Populations
Studies in adult populations have demonstrated the widespread presence of 3-epi-25(OH)D3. While generally low, its concentration can be significant in some individuals.
| Population | Number of Subjects (n) | Mean Concentration of 3-epi-25(OH)D3 (ng/mL) | Range of 3-epi-25(OH)D3 (ng/mL) | Mean Relative Abundance (% of 25(OH)D3) | Range of Relative Abundance (%) | Reference |
| General Adult Cohort | 214 | 1.5 (SD 1.9) | 0.1 - 23.7 | 4.75 | 0 - 25.5 | [1][2] |
| Adults with Hypervitaminosis D | 58 | Not specified | 2 - 28.6 | < 4 | < 1 - 10.6 | [7][8] |
| Non-Hispanic White Adults | 303 | Not specified | Not specified | Not specified | Not specified | [5] |
| Korean Adult Population | 11,744 | 1.15 (SD 0.85) | 0.50 - 15.66 | Not specified | 1.33 - 23.94 | [9][10] |
| Irish Adult Population | 1082 | ~0.63 | 0.26 - 3.75 (converted from nmol/L) | 4.6 | Not specified | [11] |
In Infant and Pediatric Populations
The concentration and relative abundance of 3-epi-25(OH)D3 are notably higher in infants compared to adults, which is a critical consideration for pediatric vitamin D assessment.[4][6]
| Population | Number of Subjects (n) | Median Concentration of 3-epi-25(OH)D3 (ng/mL) | Range of 3-epi-25(OH)D3 (ng/mL) | Median Relative Abundance (% of total 25(OH)D) | Range of Relative Abundance (%) | Reference |
| Infants (< 1 year) | 172 (39 with detectable epimer) | 9 | 5 - 92 | 24 | 8.7 - 61.1 | [6] |
| Preterm and Term Infants (up to 2 years) | 155 | Markedly elevated in early life | Not specified | Not specified | Not specified | [12] |
| Urban Schoolchildren | Not specified | Not specified | 0.95 - 3.95 | 5.5 | 2.5 - 17.0 | [13] |
In Maternal and Neonatal Populations
Studies on maternal and umbilical cord serum have also highlighted the presence of 3-epi-25(OH)D3, suggesting in-utero exposure and metabolism.
| Population | Number of Subjects (n) | Median Concentration of 3-epi-25(OH)D3 (nmol/L) | Range of Relative Abundance (%) | Reference |
| Maternal Serum | 1502 | 1.9 | 0.5 - 19.9 | [14][15] |
| Umbilical Cord Serum | 1321 | 1.7 | 0.7 - 15.3 | [14][15] |
Experimental Protocols for Quantification
Accurate quantification of 3-epi-25(OH)D3 requires its chromatographic separation from 25(OH)D3, as they are isobaric and cannot be distinguished by mass spectrometry alone. LC-MS/MS is the gold standard for this analysis.
Sample Preparation
A robust sample preparation is crucial to remove interfering substances from the serum matrix. Common procedures include protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction
-
To 400 µL of serum, add 15 µL of an internal standard solution (e.g., d6-25-hydroxyvitamin D3 in methanol).
-
Add 400 µL of 0.2 M Zinc Sulfate (ZnSO₄) to precipitate proteins.
-
Add 800 µL of methanol and vortex for 10 seconds.
-
Add 2 mL of hexane and mix for 90 seconds for liquid-liquid extraction.
-
Centrifuge the sample at 4,300 rpm for 10 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen at 55 °C.
-
Reconstitute the dried extract in 100 µL of a 50:50 water:methanol solution for injection into the LC-MS/MS system.[1]
Protocol 2: Protein Precipitation and Solid-Phase Extraction
-
To 100 µL of serum, add 200 µL of methanol containing the internal standard (e.g., d6-25(OH)D3).
-
Vortex the mixture to precipitate proteins and then centrifuge.
-
Transfer the supernatant to a well of an SPE plate (e.g., SOLAµ HRP) containing 300 µL of water.
-
Wash the SPE wells with 200 µL of water followed by 300 µL of 40% methanol.
-
Elute the analytes with 150 µL of methanol.
-
Further dilute the eluate with 100 µL of water before injection.[5]
Liquid Chromatography
The key to resolving 3-epi-25(OH)D3 and 25(OH)D3 lies in the choice of the analytical column and mobile phase conditions. Pentafluorophenyl (PFP) and certain C18 columns have shown success in achieving baseline separation.
-
Analytical Column: A Raptor FluoroPhenyl column or a Hypersil GOLD PFP (1.9 µm, 100 × 2.1 mm) is recommended for achieving baseline separation.[1][5] Some methods have also successfully used specific C18 columns, sometimes requiring cooling to enhance resolution.[2][12]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is commonly used.
Tandem Mass Spectrometry
Detection is typically performed using a triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Ionization Mode: Positive APCI or ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for 25(OH)D3 and 3-epi-25(OH)D3 are identical due to their isobaric nature. A common transition is m/z 401.3 -> 383.3. The deuterated internal standard (d6-25(OH)D3) would have a transition of m/z 407.3 -> 389.3.
Signaling Pathways and Logical Relationships
The formation and metabolism of 3-epi-25(OH)D3 are integrated into the broader vitamin D metabolic pathway.
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolism of Vitamin D3, including the epimerization pathway. An unknown C3-epimerase is responsible for the conversion of 25(OH)D3 to 3-epi-25(OH)D3. Subsequently, 3-epi-25(OH)D3 can be hydroxylated by the same enzymes that act on 25(OH)D3, namely CYP27B1 and CYP24A1.
Experimental Workflow for Quantification
The following diagram outlines the logical workflow for the quantification of 3-epi-25(OH)D3 in a serum sample using LC-MS/MS.
References
- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 2. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]
Stability of 3-epi-25-hydroxy Vitamin D3-d6 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-epi-25-hydroxy vitamin D3-d6 in solution, a critical consideration for researchers and professionals in drug development and clinical diagnostics. Given the limited direct stability data for this specific deuterated epimer, this guide synthesizes information from studies on closely related vitamin D analogs to provide a robust understanding of its stability profile. The guide details experimental protocols for stability assessment and quantitative analysis, and visualizes key metabolic pathways and analytical workflows.
Introduction
3-epi-25-hydroxy vitamin D3 (3-epi-25(OH)D3) is a C-3 epimer of 25-hydroxy vitamin D3 (25(OH)D3), the primary circulating form of vitamin D and a key biomarker for vitamin D status. The deuterated form, this compound, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of 3-epi-25(OH)D3. Ensuring the stability of this internal standard in solution is paramount for the precision and reliability of these analytical methods. Degradation of the standard can lead to an overestimation of the analyte concentration, impacting clinical diagnoses and research outcomes.
Data Presentation: Stability of Vitamin D Analogs in Solution
Table 1: Stability of 25-hydroxy Vitamin D in Serum/Plasma
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | 4 hours | Stable | [1](--INVALID-LINK--) |
| 2-8 °C | 24 hours | Stable | [1](--INVALID-LINK--) |
| -20 °C | 7 days | Stable | [1](--INVALID-LINK--) |
| -20 °C | Up to 30 days | Pre-analytically stable | [2](--INVALID-LINK--) |
| -80 °C | 3 months | Stable | [1](--INVALID-LINK--) |
| -80 °C | 7 months | Significant reduction (~5%) | [3](--INVALID-LINK--) |
Table 2: Stability of Vitamin D3 in Aqueous and Organic Solutions
| Solvent | Temperature | Light Condition | Duration | Stability/Degradation | Reference |
| Distilled Water | 25 °C | - | 1 day | >90% degradation | [4](--INVALID-LINK--) |
| Methanol, Ethanol | 25 °C | - | 5 days | Very stable | [4](--INVALID-LINK--) |
| Aqueous (pH 1-4) | 25 °C | - | Hours | Unstable | [4](--INVALID-LINK--) |
| Aqueous (pH 5-8) | 25 °C | - | Hours | More stable | [4](--INVALID-LINK--) |
| Distilled Water | 25 °C | Protected from light | - | More stable than light-exposed | [4](--INVALID-LINK--) |
| Distilled Water | 40 °C | - | - | Increased degradation rate | [1](--INVALID-LINK--) |
A product data sheet for solid 3-epi-25-hydroxy Vitamin D3 indicates that it is stable for at least two years when stored at -80°C[5].
Inference for this compound:
Based on the data for related compounds, it can be inferred that this compound in organic solvents such as methanol or ethanol is stable for extended periods, especially when stored at low temperatures and protected from light. Aqueous solutions should be avoided for long-term storage due to significant degradation. If aqueous solutions are necessary, they should be prepared fresh, buffered to a pH between 5 and 8, and used promptly. For long-term storage, it is recommended to store stock solutions of this compound in an organic solvent at -80°C.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock and Working Solutions
This protocol outlines the recommended procedure for preparing and storing solutions of this compound to ensure its stability for use as an internal standard.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or methanol (LC-MS grade)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the solid standard using an analytical balance.
-
Dissolve the weighed standard in the appropriate volume of anhydrous ethanol or methanol in an amber glass vial to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -80°C in a tightly sealed amber vial.
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, ethanol, or a mixture compatible with the analytical method) to the desired concentration.
-
Prepare working solutions fresh daily or as required by the stability data for the specific storage conditions.
-
Store working solutions at 2-8°C or -20°C in tightly sealed amber vials if not for immediate use, and for a validated period.
-
Protocol 2: LC-MS/MS Analysis of 3-epi-25-hydroxy Vitamin D3
This protocol provides a general framework for the quantitative analysis of 3-epi-25-hydroxy vitamin D3 using a deuterated internal standard. Method parameters should be optimized for the specific instrumentation used.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction):
- To 100 µL of serum or plasma sample, add 200 µL of a solution of methanol containing the this compound internal standard[6].
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
- Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
- Elute the analyte and internal standard with a less polar solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A column capable of separating C3 epimers, such as a pentafluorophenyl (PFP) or a cyano (CN) column, is required.
- Mobile Phase: A gradient of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile is typically used.
- Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 3-epi-25-hydroxy vitamin D3 and its deuterated internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M+H-H₂O]⁺).
- Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Mandatory Visualization
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D3, including the formation of 25-hydroxyvitamin D3 and its subsequent epimerization to 3-epi-25-hydroxyvitamin D3, as well as further hydroxylation steps.
Caption: Vitamin D3 metabolic pathway including C-3 epimerization.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantitative analysis of 3-epi-25-hydroxy vitamin D3 from a biological sample using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of 3-epi-25-hydroxy vitamin D3.
Conclusion
The stability of this compound in solution is a critical factor for accurate and reliable quantification of its non-deuterated analog in biological samples. While direct stability studies on this specific molecule are lacking, evidence from related vitamin D compounds strongly suggests that it is stable in organic solvents, particularly when stored at low temperatures and protected from light. Conversely, it is prone to degradation in aqueous solutions, especially under acidic conditions. Adherence to proper preparation and storage protocols, as outlined in this guide, is essential for maintaining the integrity of this internal standard. The provided experimental workflow for LC-MS/MS analysis offers a robust framework for the precise measurement of 3-epi-25-hydroxy vitamin D3, contributing to the advancement of research and clinical applications in the field of vitamin D metabolism. Further studies are warranted to establish definitive quantitative stability data for this compound in various solutions and storage conditions.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lcms.cz [lcms.cz]
Commercial Suppliers and Technical Guide for 3-epi-25-hydroxy Vitamin D3-d6
For researchers, scientists, and drug development professionals requiring a stable, deuterated internal standard for the accurate quantification of vitamin D metabolites, 3-epi-25-hydroxy vitamin D3-d6 is a critical reference material. This in-depth technical guide provides an overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
3-epi-25-hydroxy vitamin D3 is a C-3 epimer of 25-hydroxy vitamin D3, a major circulating metabolite of vitamin D. The presence of this epimer can interfere with the accurate measurement of 25-hydroxy vitamin D3 levels in biological samples. The use of a deuterated internal standard, such as this compound, is essential for precise and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide details the specifications from various commercial suppliers and provides a foundational experimental workflow for its use.
Commercial Supplier and Product Specifications
Several reputable chemical suppliers provide this compound for research purposes. The products are typically available as solids or in solution at specified concentrations. Below is a comparative table summarizing the quantitative data from various suppliers.
| Supplier | Product Number(s) | Form | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |
| MedChemExpress | HY-142140S | Solid | C₂₇H₃₈D₆O₂ | 406.67 | Not specified | Freezer, under inert atmosphere |
| Sigma-Aldrich | 751316 | Solid | C₂₇D₃H₄₁O₂ | 403.66 | ≥98 atom % D, ≥98% (CP) | -20°C |
| 751324 | Solution (50 µg/mL in ethanol) | C₂₇D₃H₄₁O₂ | 403.66 | 98 atom % D, 98% (CP) | -20°C | |
| 751332 | Solution (100 µg/mL in ethanol) | C₂₇D₃H₄₁O₂ | 403.66 | 98 atom % D, 98% (CP) | -20°C | |
| Pharmaffiliates | PA STI 052150 | White to Off-White Solid | C₂₇H₃₈D₆O₂ | 406.67 | Not specified | -86°C Amber Vial, Freezer, Under inert atmosphere |
| Cayman Chemical | (Does not supply the d6 form, but provides the non-deuterated form) | - | - | - | - | - |
| MyBioSource | MBS641080 (non-deuterated) | - | - | - | - | - |
| Simson Pharma | C630018 (d6, custom synthesis) | - | C₂₇H₃₈D₆O₂ | 406.68 | Not specified | Not specified |
Note: Data is compiled from publicly available information on supplier websites. Purity and isotopic enrichment specifications may vary by lot. It is recommended to consult the certificate of analysis for specific batch information.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of 3-epi-25-hydroxy vitamin D3 and other vitamin D metabolites in biological matrices such as serum and plasma. The following is a generalized protocol for its use.
Materials and Reagents
-
This compound (from a commercial supplier)
-
Reference standards for analytes of interest (e.g., 25-hydroxy vitamin D3, 25-hydroxy vitamin D2, 3-epi-25-hydroxy vitamin D3)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human serum or plasma (analyte-free or with known concentrations for calibration)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution:
-
If purchased as a solid, accurately weigh a known amount of this compound and dissolve it in a precise volume of methanol or ethanol to create a stock solution of known concentration (e.g., 1 mg/mL).
-
If purchased as a solution, this can be used as the stock solution or diluted as needed.
-
-
Internal Standard Working Solution:
-
Dilute the IS stock solution with methanol or another appropriate solvent to a working concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration will depend on the expected analyte levels and the sensitivity of the mass spectrometer.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analytes into an appropriate matrix (e.g., charcoal-stripped serum or a surrogate matrix).
-
Sample Preparation
-
Protein Precipitation:
-
To a known volume of serum or plasma sample (e.g., 100 µL), add a fixed volume of the internal standard working solution.
-
Add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Evaporation and Reconstitution (Optional):
-
The supernatant can be evaporated to dryness under a stream of nitrogen.
-
The dried extract is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). This step can increase the concentration of the analytes.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of vitamin D metabolites. PFP columns can provide better resolution between 25-hydroxy vitamin D3 and its 3-epi form.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For this compound, the precursor ion will be [M+H]+ or [M+H-H₂O]+, and the product ions will be fragments resulting from the loss of water or other neutral molecules.
-
Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the use of this compound as an internal standard in an LC-MS/MS assay.
Methodological & Application
Application Note and Protocol for the Quantification of 25-Hydroxyvitamin D3 and its C3-Epimer using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. The presence of its C3-epimer, 3-epi-25-hydroxyvitamin D3, a stereoisomer with potentially different biological activity, can interfere with traditional immunoassays and even some LC-MS/MS methods, leading to an overestimation of 25(OH)D3 levels.[1][2] This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that allows for the chromatographic separation and individual quantification of 25(OH)D3 and its C3-epimer in human serum or plasma.
This method is critical for clinical research, epidemiological studies, and drug development programs where precise vitamin D metabolite measurement is paramount. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a common and effective method for extracting vitamin D metabolites from serum or plasma.
Materials:
-
Human serum or plasma samples
-
Internal Standard (IS) solution: Deuterated 25-hydroxyvitamin D3 (d6-25(OH)D3) in methanol (e.g., 1 µg/mL)[1]
-
0.2 M Zinc Sulfate (ZnSO4) solution
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Centrifuge capable of 4,300 rpm
-
Nitrogen evaporator
-
Reconstitution solution: 50:50 (v/v) water:methanol[1]
Procedure:
-
To 400 µL of serum or plasma in a glass vial, add 15 µL of the internal standard solution.[1]
-
Add 400 µL of 0.2 M ZnSO4 solution to precipitate proteins.[1]
-
Add 800 µL of methanol and vortex for 10 seconds.[1]
-
Add 2 mL of hexane, and mix vigorously for 90 seconds to extract the analytes into the organic layer.[1]
-
Centrifuge the samples at 4,300 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 55 °C.[1]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is key to resolving 25(OH)D3 from its C3-epimer. A pentafluorophenyl (PFP) or a similar phase column is often recommended for this purpose.[3]
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Condition |
| Column | Raptor FluoroPhenyl (or equivalent PFP column), e.g., 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 70% B, increase to 85% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for sensitive and specific detection of the analytes.
MS System: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for its robustness in vitamin D analysis.
| Parameter | Setting |
| Ionization Mode | Positive APCI or ESI |
| Source Temperature | 450 °C (APCI)[4] |
| Ion Source Gas | 60 psi[4] |
| Curtain Gas | 30 psi[4] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 | 15 |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | 15 |
| d6-25-hydroxyvitamin D3 (IS) | 407.4 | 389.4 | 15 |
Note: Since 25(OH)D3 and its C3-epimer are isobaric, they have the same MRM transitions and are distinguished by their chromatographic retention times.[1]
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for the analysis of 25-hydroxyvitamin D3 and its C3-epimer.
Table 1: Method Validation Parameters
| Parameter | 25-hydroxyvitamin D3 | 3-epi-25-hydroxyvitamin D3 |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-assay Precision (%CV) | < 5% | < 6% |
| Inter-assay Precision (%CV) | < 7% | < 8% |
| Accuracy/Recovery (%) | 95 - 105% | 94 - 106% |
Table 2: Example Precision and Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Intra-assay CV (%) (n=5) | Inter-assay CV (%) (n=5, 3 days) | Recovery (%) |
| 25-hydroxyvitamin D3 | 5 | 4.2 | 6.8 | 102.3 |
| 25 | 3.1 | 5.2 | 98.7 | |
| 75 | 2.5 | 4.5 | 101.5 | |
| 3-epi-25-hydroxyvitamin D3 | 5 | 5.1 | 7.5 | 103.1 |
| 25 | 4.0 | 6.1 | 97.9 | |
| 75 | 3.2 | 5.8 | 100.8 |
Visualizations
Caption: Workflow for LC-MS/MS analysis of 25(OH)D3 and its C3-epimer.
Caption: Chromatographic separation of isobaric 25(OH)D3 and its C3-epimer.
References
- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-epi-25-hydroxy Vitamin D3-d6 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of vitamin D metabolites, specifically focusing on the use of 3-epi-25-hydroxy vitamin D3-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[1]
Introduction
The accurate measurement of vitamin D metabolites, such as 25-hydroxyvitamin D3 (25(OH)D3) and its C3-epimer, 3-epi-25-hydroxyvitamin D3, is crucial in clinical research and drug development. The C3-epimer can interfere with the accurate measurement of 25(OH)D3, leading to potential overestimation if not chromatographically separated.[2][3] The use of a deuterated internal standard, such as this compound, which closely mimics the analyte's chemical and physical properties, is the gold standard for quantitative LC-MS/MS analysis.[1] This internal standard co-elutes with the target analyte and experiences similar ionization effects, allowing for reliable correction of analytical variability.
Principle of the Method
The analytical method involves the extraction of vitamin D metabolites and the internal standard from a biological matrix, typically serum or plasma. This is followed by chromatographic separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Vitamin D Metabolic Pathway
The metabolism of vitamin D is a multi-step process primarily occurring in the skin, liver, and kidneys. Understanding this pathway is essential for interpreting the quantitative results of its metabolites.
Experimental Protocols
The following protocols are representative examples for the analysis of 25-hydroxyvitamin D3 and its 3-epimer using this compound as an internal standard.
-
Analytes: 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3
-
Internal Standard: this compound
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Reagents: Formic acid, Zinc sulfate
-
Sample preparation devices: Solid Phase Extraction (SPE) cartridges or plates, or supplies for Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation followed by Solid Phase Extraction (SPE) [4]
-
To 100 µL of serum or plasma, add 200 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an SPE plate/cartridge.
-
Wash the SPE sorbent with a suitable wash solution (e.g., 40% methanol in water).
-
Elute the analytes and internal standard with an appropriate elution solvent (e.g., 100% methanol).
-
The eluate can be diluted or directly injected into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To serum or plasma, add the internal standard solution.
-
Add an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
The following table provides typical LC-MS/MS parameters. These may need to be optimized for specific instruments.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | A column capable of separating the epimers, such as a Pentafluorophenyl (PFP) or a suitable C18 column.[2] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min. |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| 25-hydroxyvitamin D3 | 1 - 100 | > 0.99 |
| 3-epi-25-hydroxyvitamin D3 | 1 - 100 | > 0.99 |
Table 2: Precision
| Analyte | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) |
| 25-hydroxyvitamin D3 | Low QC | < 10 | < 15 |
| Mid QC | < 10 | < 15 | |
| High QC | < 10 | < 15 | |
| 3-epi-25-hydroxyvitamin D3 | Low QC | < 10 | < 15 |
| Mid QC | < 10 | < 15 | |
| High QC | < 10 | < 15 |
Table 3: Accuracy (Recovery)
| Analyte | Concentration (ng/mL) | Recovery (%) |
| 25-hydroxyvitamin D3 | Low QC | 85 - 115 |
| Mid QC | 85 - 115 | |
| High QC | 85 - 115 | |
| 3-epi-25-hydroxyvitamin D3 | Low QC | 85 - 115 |
| Mid QC | 85 - 115 | |
| High QC | 85 - 115 |
Table 4: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| 25-hydroxyvitamin D3 | ~1 |
| 3-epi-25-hydroxyvitamin D3 | ~1 |
Experimental Workflow
The overall workflow for the analysis of vitamin D metabolites using LC-MS/MS is depicted below.
References
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Vitamin D and its C3 Epimers in Human Serum and Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D analysis has seen a dramatic increase in clinical and research settings due to its association with a range of health conditions. The primary circulating form and biomarker of vitamin D status is 25-hydroxyvitamin D (25(OH)D). However, the presence of C3 epimers, such as 3-epi-25-hydroxyvitamin D3, can lead to inaccuracies in measurement if not chromatographically separated from the primary metabolites.[1][2] These epimers, which differ only in the stereochemistry of the hydroxyl group at the C3 position, exhibit lower biological activity.[1] Therefore, their accurate quantification is crucial for a precise assessment of vitamin D status, particularly in pediatric populations where their concentrations can be significant.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[3][4][5] A critical step in ensuring the accuracy and reliability of LC-MS/MS analysis is the sample preparation, which aims to remove interfering substances from the complex biological matrix. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of vitamin D metabolites from serum and plasma.[6][7][8] This application note provides a detailed protocol for the solid-phase extraction of vitamin D and its C3 epimers, followed by LC-MS/MS analysis.
Experimental Protocol
This protocol describes a general procedure for the solid-phase extraction of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their C3 epimers from human serum or plasma. The protocol is a synthesis of methods described in various research articles and application notes.[2][3][6][7]
1. Materials and Reagents
-
SPE Device: 96-well Oasis HLB µElution plate or similar reversed-phase sorbent.[3]
-
Internal Standard (IS) Solution: Hexadeuterated 25-hydroxyvitamin D3 (d6-25-hydroxyvitamin D3) in methanol.[7][9]
-
Protein Precipitation Reagent: Acetonitrile or methanol.[4][8]
-
SPE Conditioning Solvents: HPLC-grade methanol and deionized water.[3]
-
SPE Wash Solvents:
-
SPE Elution Solvent: 95:5 Methanol:Isopropanol (IPA).[3]
-
Reconstitution Solution: 50:50 Methanol:Water.[1]
-
Human serum or plasma samples.
2. Sample Preparation
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.[4]
-
Add 400 µL of chilled acetonitrile or methanol to precipitate proteins.[4][8]
-
Vortex the samples vigorously for 30 seconds.[7]
-
Centrifuge the samples at a high speed (e.g., 5000 rpm) for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for SPE.
3. Solid-Phase Extraction (SPE) Procedure
The following steps are based on the use of a 96-well Oasis HLB µElution plate and can be performed on a vacuum manifold or an automated SPE system.[3]
-
Conditioning:
-
Add 200 µL of methanol to each well of the SPE plate.
-
Apply vacuum to pull the solvent through.
-
Add 200 µL of 60% methanol in water to each well.[3]
-
Apply vacuum to pull the solvent through, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the entire supernatant from the sample preparation step (approximately 600 µL) onto the conditioned SPE plate.[3]
-
Apply a gentle vacuum to slowly pull the sample through the sorbent bed.
-
-
Washing:
-
Wash the sorbent with 200 µL of 5% methanol in water.[3] Apply vacuum to pull the solvent through.
-
Wash the sorbent again with 200 µL of 60% methanol in water.[3] Apply vacuum to pull the solvent through. It has been observed that up to 50% methanol can be used without causing the elution of the target compounds.[7]
-
-
Elution:
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 55°C.[1]
-
Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution.[1]
-
The samples are now ready for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative performance data from methods utilizing solid-phase extraction for the analysis of vitamin D metabolites.
Table 1: Method Reproducibility
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| 25-hydroxyvitamin D2 | QC Low, Mid, High | < 4.2% | Not Reported | [7] |
| 25-hydroxyvitamin D3 | QC Low, Mid, High | < 4.2% | Not Reported | [7] |
| 25-hydroxyvitamin D2 | Not Specified | 2.2 - 5.3% | Not Reported | [1] |
| 25-hydroxyvitamin D3 | Not Specified | 0.9 - 6.6% | Not Reported | [1] |
| Vitamin D Metabolites | Not Specified | < 16% | < 16% | [10] |
Table 2: Analyte Recovery and Linearity
| Analyte | Recovery | Linearity (r²) | Dynamic Range (ng/mL) | Source |
| 25-hydroxyvitamin D2 | 94.4% | 0.9994 | 5 - 1000 | [7] |
| 25-hydroxyvitamin D3 | 96.3% | 0.9958 | 5 - 1000 | [7] |
| 25-hydroxyvitamin D2 | 89% - 104% | > 0.99 | Up to 2500 nmol/L | [8] |
| 25-hydroxyvitamin D3 | 89% - 104% | > 0.99 | Up to 2500 nmol/L | [8] |
| Vitamin D Metabolites | 75% - 95% | Not Reported | Not Reported | [10] |
Visualizations
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow of the solid-phase extraction protocol.
Logical Relationship of Vitamin D Analysis
Caption: Key stages in vitamin D epimer analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chem-agilent.com [chem-agilent.com]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. eppendorf.com [eppendorf.com]
- 7. lcms.cz [lcms.cz]
- 8. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vitamin D Epimers in Pediatric Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of vitamin D status in pediatric populations is crucial for ensuring proper skeletal development and overall health. The primary circulating biomarker for vitamin D status is 25-hydroxyvitamin D (25(OH)D). However, the presence of C3-epimers of 25(OH)D, particularly 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), can interfere with standard analytical methods, leading to an overestimation of vitamin D levels. This is especially significant in infants and young children, where the concentration of these epimers can be substantially elevated.[1][2][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of vitamin D and its metabolites, offering the necessary specificity and sensitivity to chromatographically separate and accurately quantify 25(OH)D3 and its C3-epimer.[5][6] This application note provides a detailed protocol for the simultaneous quantification of 25-hydroxyvitamin D3 (25(OH)D3) and its C3-epimer (3-epi-25(OH)D3) in pediatric serum samples using LC-MS/MS.
Clinical Significance in Pediatrics
Studies have consistently shown that C3-epimers of 25(OH)D are present in significant concentrations in the serum of infants, contributing to as much as 8.7% to 61.1% of the total 25(OH)D concentration.[3][4] The concentration of 3-epi-25(OH)D3 is particularly high in infants under one year of age and tends to decrease as the child gets older.[1][7] The inclusion of 3-epi-25(OH)D3 in total 25(OH)D measurements can lead to the misclassification of a child's vitamin D status, potentially masking a deficiency.[8] Therefore, the specific and accurate measurement of both 25(OH)D3 and its C3-epimer is essential for correct clinical assessment and appropriate therapeutic intervention in pediatric populations.
Quantitative Data Summary
The following tables summarize the quantitative data for 25(OH)D3 and 3-epi-25(OH)D3 in pediatric samples from various studies.
Table 1: Concentration of 25(OH)D3 and 3-epi-25(OH)D3 in Infants (≤1 year)
| Study | Number of Subjects | Mean 25(OH)D3 (nmol/L) | Mean 3-epi-25(OH)D3 (nmol/L) | Percentage of 3-epi-25(OH)D3 |
| Yazdanpanah et al. (2013) | Not Specified | Varies with age | 11.44 | Not Specified |
| Singh et al. (2011) | 39 (with detectable epimers) | Not Specified | 40.2 (mean) | 27.8% (mean) |
Table 2: Concentration of 25(OH)D3 and 3-epi-25(OH)D3 in Children (>1 year)
| Study | Age Group | Number of Subjects | Mean 25(OH)D3 (nmol/L) | Mean 3-epi-25(OH)D3 (nmol/L) |
| Yazdanpanah et al. (2013) | 1-2 years | Not Specified | Varies with age | 5.4 |
| Yazdanpanah et al. (2013) | >2 years | Not Specified | Varies with age | 4.4 |
| Gordon et al. (2018) | 8-15 years | 337 (with detectable epimers) | Not Specified | 3.5 (median, ng/mL) |
Note: Conversion factor: 1 ng/mL = 2.5 nmol/L
Experimental Protocols
This section details the methodology for the quantitative analysis of 25(OH)D3 and 3-epi-25(OH)D3 in pediatric serum samples.
Sample Preparation
Given the small sample volumes often available from pediatric patients, this protocol is optimized for low-volume samples.
Materials:
-
Serum samples (as little as 50 µL)
-
Internal Standard (IS) solution: Deuterated 25(OH)D3 (d6-25(OH)D3) in methanol
-
Protein Precipitation Reagent: Acetonitrile or Methanol
-
Liquid-Liquid Extraction (LLE) Solvent: Methyl-tert-butyl ether (MTBE) or Hexane
-
Reconstitution Solvent: 50:50 Methanol:Water
Protocol:
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 100 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For LLE, add 500 µL of MTBE to the supernatant.
-
Vortex for 1 minute and then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A column capable of separating the epimers is crucial. A pentafluorophenyl (PFP) or a chiral column is often used. For example, a Restek Raptor FluoroPhenyl column (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at around 50% B, ramping up to >95% B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
25(OH)D3: 401.3 > 383.3 (Quantifier), 401.3 > 159.1 (Qualifier)
-
3-epi-25(OH)D3: 401.3 > 383.3 (Quantifier), 401.3 > 257.2 (Qualifier)
-
d6-25(OH)D3 (IS): 407.3 > 389.3
-
Note: The specific MRM transitions may need to be optimized based on the instrument used.
Data Analysis and Quantification
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
A linear regression model with a weighting factor of 1/x is typically used.
-
The concentration of 25(OH)D3 and 3-epi-25(OH)D3 in the pediatric samples is determined from the calibration curve.
Visualizations
References
- 1. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-3 epimers can account for a significant proportion of total circulating 25-hydroxyvitamin D in infants, complicating accurate measurement and interpretation of vitamin D status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-epi-25-hydroxy Vitamin D3-d6 in Clinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-25-hydroxy vitamin D3-d6 is the deuterated form of 3-epi-25-hydroxy vitamin D3, a significant metabolite of vitamin D. Due to its stable isotopic label, this compound serves as an invaluable tool in clinical research, primarily as an internal standard for quantitative analysis by mass spectrometry.[1][2][3] Its use is critical for the accurate measurement of 3-epi-25-hydroxy vitamin D3 and other vitamin D metabolites in biological matrices, which is essential for understanding vitamin D metabolism and its clinical significance.[4][5] This document provides detailed application notes and protocols for the use of this compound in clinical research settings.
The C3-epimer of 25-hydroxyvitamin D3, 3-epi-25(OH)D3, has drawn attention in clinical research as it can interfere with immunoassays and some liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for measuring total 25-hydroxyvitamin D [25(OH)D], potentially leading to an overestimation of vitamin D status.[4][5][[“]] Therefore, specific and accurate quantification of 3-epi-25(OH)D3 is crucial, a task for which this compound is an ideal internal standard.[5][7]
Core Applications
The primary application of this compound is as an internal standard in LC-MS/MS methods to quantify 3-epi-25-hydroxy vitamin D3 and other vitamin D metabolites in human serum and plasma.[5][8] Deuterated standards are preferred because they have nearly identical chemical and physical properties to the analyte of interest, but their increased mass allows them to be distinguished by a mass spectrometer.[1][9] This allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods that utilize deuterated internal standards, including this compound or similar compounds, for the analysis of vitamin D metabolites.
Table 1: Linearity and Limit of Quantitation (LOQ)
| Analyte | Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| 25-hydroxyvitamin D3 | LC-MS/MS | 1–100 | 1 | [8] |
| epi-25-hydroxyvitamin D3 | LC-MS/MS | 1–100 | 1 | [8] |
| 25-hydroxyvitamin D2 | LC-MS/MS | 1–100 | 1 | [8] |
| 3β-25(OH)D3 | LC-MS/MS | Not specified | 1.0 | [10] |
| 3α-25(OH)D3 | LC-MS/MS | Not specified | 0.1 | [10] |
Table 2: Method Precision
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| 25OHD3 | 6 | Not specified | 5.6 | [8] |
| epi-25OHD3 | 6 | Not specified | 5.1 | [8] |
| 25OHD2 | 6 | Not specified | 7.7 | [8] |
| 25OHD3 | 15 | Not specified | 6.4 | [8] |
| epi-25OHD3 | 15 | Not specified | 4.4 | [8] |
| 25OHD2 | 15 | Not specified | 5.3 | [8] |
| 3-Epi-25OHD3 | 25.4 nmol/L | 6.3 | 8.3 (at 27.6 nmol/L) | [5] |
| 3-Epi-25OHD3 | 62.1 nmol/L | 4.1 | 6.5 (at 63.2 nmol/L) | [5] |
| 3β-25(OH)D3 | Not specified | 2.1 | 4.4 | [10] |
| 3α-25(OH)D3 | Not specified | 2.2 | 5.3 | [10] |
Experimental Workflows and Protocols
The following sections detail common experimental workflows and protocols for the analysis of vitamin D metabolites using this compound as an internal standard.
Experimental Workflow 1: Protein Precipitation followed by Solid Phase Extraction (SPE)
This workflow is a robust method for cleaning up plasma samples before LC-MS/MS analysis.
Protocol 1: Protein Precipitation and SPE
-
Sample Preparation: To 100 µL of plasma (calibrator, control, or unknown), add 200 µL of methanol containing the internal standard (e.g., D3-epi-25OHD3).[8]
-
Protein Precipitation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]
-
Solid Phase Extraction (SPE): Transfer the supernatant to a SOLAµ™ HRP SPE plate well containing 300 µL of water.[8]
-
Washing: Wash the SPE wells sequentially with 200 µL of water and 300 µL of 40% methanol.[8]
-
Elution: Elute the analytes with 150 µL of methanol.[8]
-
Dilution: Further dilute the eluate with 100 µL of water before injection.[8]
-
LC-MS/MS Analysis: Analyze the prepared sample using a high-resolution mass spectrometer.[8]
Experimental Workflow 2: Liquid-Liquid Extraction (LLE)
This is another common technique for extracting vitamin D metabolites from serum or plasma.
Protocol 2: Liquid-Liquid Extraction
-
Sample Preparation: In a glass vial, mix 400 µL of serum with 15 µL of internal standard solution (e.g., 1 µg/mL of d6-25-hydroxyvitamin D3 in methanol).[11]
-
Precipitation: Add 400 µL of 0.2 M ZnSO4 and 800 µL of methanol.[11]
-
Extraction: Add 2 mL of hexane and mix for 90 seconds.[11]
-
Centrifugation: Centrifuge the samples for 10 minutes at 4,300 rpm.[11]
-
Separation: Carefully remove the upper hexane layer.[11]
-
Evaporation: Evaporate the hexane extract to dryness under a stream of nitrogen at 55 °C.[11]
-
Reconstitution: Reconstitute the dried extract with 100 µL of a 50:50 water:methanol solution.[11]
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) for analysis.[11]
Signaling Pathways and Logical Relationships
While this compound is an analytical tool, its non-deuterated counterpart, 3-epi-25-hydroxy vitamin D3, is part of the vitamin D metabolic pathway. The diagram below illustrates the epimerization pathway of vitamin D3.
This pathway highlights that 25-hydroxyvitamin D3 can be converted to its C3-epimer, 3-epi-25-hydroxyvitamin D3, in the liver. Both of these metabolites can then be further hydroxylated in the kidney. The biological activity of the 3-epimer metabolites is an area of ongoing research.
Conclusion
This compound is an essential tool for accurate and precise quantification of 3-epi-25-hydroxy vitamin D3 and other vitamin D metabolites in clinical research. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS allows for the reliable determination of metabolite concentrations, which is crucial for advancing our understanding of vitamin D metabolism and its role in human health and disease. The protocols and data presented here provide a foundation for researchers to develop and implement robust analytical methods for vitamin D metabolite analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. consensus.app [consensus.app]
- 7. Item - Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS - RMIT University - Figshare [research-repository.rmit.edu.au]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
Application Note: High-Throughput Measurement of 25-Hydroxyvitamin D with Epimer Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. The presence of C3-epimers of 25(OH)D, which are isobaric to the primary metabolites and exhibit lower bioactivity, can lead to an overestimation of vitamin D levels if not chromatographically separated.[1][2] This application note describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), along with the critical separation of their respective C3-epimers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for vitamin D testing due to its high specificity and sensitivity.[3][4] The methodology presented herein is designed for routine clinical and research laboratories, offering a balance of speed, accuracy, and the ability to resolve key metabolites for a more precise evaluation of vitamin D status.[1][5] For laboratories seeking higher throughput and automation, fully automated LC-MS/MS systems are available, which integrate sample processing, chromatographic separation, and mass spectrometric detection into a single, user-friendly platform.[3][4][6][7]
Biochemical Pathway of Vitamin D Metabolism
Caption: Vitamin D metabolism, highlighting the formation of active metabolites and C3-epimers.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common method for extracting 25(OH)D and its epimers from serum or plasma.
-
Reagents and Materials:
-
Serum or plasma samples
-
Internal Standard (IS) solution (e.g., d6-25-hydroxyvitamin D3 in methanol)
-
0.2 M Zinc Sulfate (ZnSO₄)
-
Methanol
-
Hexane
-
Water:Methanol (50:50, v/v) reconstitution solution
-
4 mL glass vials
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To a 4 mL glass vial, add 400 µL of serum or plasma.
-
Add 15 µL of the internal standard solution.[1]
-
Add 400 µL of 0.2 M ZnSO₄ and vortex for 10 seconds.
-
Add 800 µL of methanol and vortex for 10 seconds.[1]
-
Add 2 mL of hexane, cap the vial, and mix for 90 seconds.[1]
-
Centrifuge the samples for 10 minutes at 4,300 rpm to separate the layers.[1]
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen at 55°C.[1]
-
Reconstitute the dried extract with 100 µL of the water:methanol (50:50) solution.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. Automated Sample Preparation
For high-throughput laboratories, automated sample preparation systems can significantly improve efficiency and reduce variability. These systems typically involve protein precipitation followed by online or offline solid-phase extraction (SPE).[8][9]
-
General Workflow:
-
Serum/plasma samples are aliquoted into a 96-well plate by a liquid handler.
-
Internal standard is added.
-
A protein precipitation reagent (e.g., methanol with zinc sulfate or acetonitrile with formic acid) is added and mixed.[9][10]
-
The plate is centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to an SPE plate for further cleanup and concentration of the analytes.[8][9]
-
The eluate from the SPE plate is collected and injected into the LC-MS/MS system.
-
Experimental Workflow Diagram
References
- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. clpmag.com [clpmag.com]
- 4. Thermo Fisher Presents Cascadion SM Clinical Analyzer and LC-MS IVD Medical Devices at EUROMEDLAB 2022 - EUROMEDLAB 2022 - Labmedica.com [labmedica.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Evaluation of the 25-hydroxy vitamin D assay on a fully automated liquid chromatography mass spectrometry system, the Thermo Scientific Cascadion SM Clinical Analyzer with the Cascadion 25-hydroxy vitamin D assay in a routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thermo Scientific Cascadion SM Clinical Analyzer with 25-Hydroxy Vitamin D Assay Available in the US | Lab Manager [labmanager.com]
- 8. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Serum 25-Hydroxy Vitamin D Testing with Automated Sample Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. chem-agilent.com [chem-agilent.com]
Application Note: A Robust LC-MS/MS Assay for Vitamin D Status with C3-Epimer Resolution
Introduction
Accurate assessment of vitamin D status is crucial for clinical diagnostics and research. The primary circulating biomarker for vitamin D is 25-hydroxyvitamin D [25(OH)D], which exists in two major forms: 25-hydroxyvitamin D3 [25(OH)D3] and 25-hydroxyvitamin D2 [25(OH)D2]. A significant analytical challenge is the presence of C3-epimers, such as 3-epi-25(OH)D3, which are stereoisomers of the primary metabolites.[1] These epimers are isobaric, meaning they have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone.[2] Since C3-epimers exhibit lower biological activity, their co-elution with 25(OH)D can lead to an overestimation of a patient's vitamin D levels, particularly in infants and pregnant women.[1][3] Therefore, chromatographic separation of these epimers is essential for accurate clinical assessment.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, providing the necessary specificity and sensitivity for baseline resolution and quantification.[3][4] This document provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of 25(OH)D2, 25(OH)D3, and their corresponding C3-epimers in human serum.
Experimental Protocols
This protocol outlines a method for the analysis of 25(OH)D metabolites and their C3-epimers using liquid-liquid extraction (LLE) for sample preparation, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Ultrapure), Hexane (HPLC grade), Formic Acid (LC-MS grade)
-
Reagents: Zinc Sulfate (ZnSO4), 0.2 M in water
-
Standards: Certified reference standards for 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D2, 3-epi-25(OH)D3, and deuterated internal standard (d6-25-hydroxyvitamin D3).
-
Control Matrix: Synthetic human serum or stripped serum for preparation of calibrators and quality controls (QCs).
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This procedure is adapted from a validated method for serum analysis.[5]
-
To a 4 mL glass vial, add 400 µL of serum sample, calibrator, or QC.
-
Add 15 µL of the internal standard solution (e.g., 1 µg/mL d6-25-hydroxyvitamin D3 in methanol).
-
Add 400 µL of 0.2 M ZnSO4 solution to precipitate proteins.
-
Add 800 µL of methanol and vortex for 10 seconds.
-
Add 2 mL of hexane, cap the vial, and mix vigorously for 90 seconds.
-
Centrifuge the samples for 10 minutes at 4,300 rpm to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 55°C.[5]
-
Reconstitute the dried extract in 100 µL of a 50:50 water:methanol solution.[5]
-
Vortex gently and transfer to an autosampler vial for injection.
3. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Analytical Column: A column with specialized selectivity is crucial for epimer separation. A pentafluorophenyl (PFP) column, such as an Agilent InfinityLab Poroshell 120 PFP or a Restek Raptor FluoroPhenyl, is recommended as it provides the necessary resolution.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Raptor FluoroPhenyl (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 70% B, ramp to 80% B over 4 min, hold for 1 min, return to 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Run Time | ~7 minutes |
Table 2: Mass Spectrometry Conditions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D3 / 3-epi-25(OH)D3 | 401.2 | 365.2 |
| 25(OH)D2 / 3-epi-25(OH)D2 | 413.2 | 331.2 |
| d6-25(OH)D3 (IS) | 407.2 | 371.3 |
Note: Ion transitions should be optimized for the specific instrument used.[6]
Assay Performance and Validation Data
The following tables summarize typical validation results for an LC-MS/MS assay developed for the quantification of 25(OH)D and its C3-epimers.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (nmol/L) | LOD (ng/mL) |
| 25(OH)D3 | 1 - 100 | >0.995 | ≤2.8 | 0.3 |
| 3-epi-25(OH)D3 | 1 - 100 | >0.995 | ≤2.8 | 0.3 |
| 25(OH)D2 | 1 - 100 | >0.995 | ≤2.8 | 0.3 |
| 3-epi-25(OH)D2 | 1 - 100 | >0.995 | ≤2.8 | 0.3 |
Data compiled from representative studies.[1][6] The lower limit of quantification (LLOQ) is consistently below 2.8 nmol/L for all metabolites.[6]
Table 4: Accuracy and Precision
| Analyte | QC Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) |
| 25(OH)D3 | Low (4 ng/mL) | < 7% | < 6% | 90 - 110% |
| Mid (20 ng/mL) | < 5% | < 4% | 90 - 110% | |
| High (80 ng/mL) | < 3% | < 3% | 90 - 110% | |
| 3-epi-25(OH)D3 | Low (4 ng/mL) | < 15% | < 15% | 90 - 110% |
| Mid (20 ng/mL) | < 10% | < 10% | 90 - 110% | |
| High (80 ng/mL) | < 8% | < 8% | 90 - 110% |
The assay demonstrates excellent precision, with coefficients of variation (CV) or relative standard deviation (%RSD) typically below 10% for the primary metabolites and under 15% for the C3-epimers.[1][6] Accuracy is also high, with recoveries within 10% of the nominal concentration.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical procedure, from sample receipt to final data analysis.
Caption: Workflow for Vitamin D and C3-Epimer Analysis.
Vitamin D Signaling Pathway (Genomic)
This diagram outlines the genomic signaling pathway of the active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)2D].
Caption: Genomic Signaling Pathway of Vitamin D.
Conclusion
The LC-MS/MS method detailed here provides a robust and reliable approach for the accurate quantification of 25-hydroxyvitamin D2, D3, and their respective C3-epimers.[1] The use of a pentafluorophenyl column is critical for achieving the necessary chromatographic separation, thereby preventing the overestimation of vitamin D status.[1][2] The validation data demonstrates that the assay is sensitive, precise, and accurate, making it suitable for both clinical research and routine diagnostic applications. By reporting C3-epimer concentrations separately, laboratories can provide more accurate results for the clinical diagnosis of vitamin D status.[1]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. chromtech.com [chromtech.com]
- 5. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 6. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Use of Deuterated Standards in Pharmacokinetic Studies of Vitamin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for understanding its pharmacokinetics and assessing deficiency, sufficiency, and toxicity. Vitamin D, a fat-soluble prohormone, undergoes a series of metabolic activations to become biologically active.[1][2][3] The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). These are metabolized in the liver to 25-hydroxyvitamin D [25(OH)D], the major circulating form and the best indicator of vitamin D status.[2][3] Subsequently, 25(OH)D is converted in the kidneys and other tissues to the active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], which plays a vital role in calcium homeostasis and bone metabolism.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its high sensitivity and specificity.[4][5] However, the accuracy of LC-MS/MS-based quantification can be compromised by variability in sample preparation, matrix effects, and instrument response.[6] To overcome these challenges, the use of stable isotope-labeled internal standards, particularly deuterated standards, is indispensable.[4][6] Deuterated vitamin D analogs are chemically and physically almost identical to their endogenous counterparts, but their increased mass allows for their differentiation by the mass spectrometer.[6] By adding a known amount of a deuterated standard to a sample at the beginning of the analytical process, it co-elutes with the analyte of interest and experiences the same analytical variations, enabling accurate and precise quantification through isotope dilution mass spectrometry (IDMS).[4][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of deuterated standards in pharmacokinetic studies of vitamin D, aimed at researchers, scientists, and professionals in drug development.
Signaling Pathway: Vitamin D Metabolism
The metabolic pathway of vitamin D is a critical aspect to consider in pharmacokinetic studies. The following diagram illustrates the key steps in the synthesis and metabolism of vitamin D.
Caption: Metabolic activation pathway of Vitamin D, from its synthesis in the skin or dietary intake to its active form.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a pharmacokinetic study of vitamin D using deuterated standards involves several key steps, from sample collection to data analysis.
Caption: A generalized workflow for a vitamin D pharmacokinetic study using deuterated internal standards.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the quantification of vitamin D metabolites in human plasma or serum using deuterated internal standards.
Protocol 1: Quantification of 25-Hydroxyvitamin D3 (25(OH)D3) using d3-25(OH)D3
This protocol outlines a typical sample preparation and analysis procedure for quantifying 25(OH)D3 using d3-25(OH)D3 as an internal standard.[6][8]
1. Materials and Reagents:
-
Human plasma or serum samples
-
d3-25-hydroxyvitamin D3 (internal standard)
-
Acetonitrile (ACN)
-
Hexane
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, but improves sensitivity)[8][9]
2. Sample Preparation:
-
Spiking with Internal Standard: To 100 µL of plasma or serum, add a known amount of d3-25(OH)D3 solution (e.g., 50 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE) (Optional, for cleaner samples):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 37°C.
-
Derivatization (Optional):
-
Reconstitute the dried extract in 50 µL of a PTAD solution in acetonitrile.
-
Incubate at room temperature for 30 minutes.[8]
-
-
Reconstitution: Reconstitute the dried residue (or derivatized sample) in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (25(OH)D3) and the internal standard (d3-25(OH)D3).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantify the analyte concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The use of deuterated standards in pharmacokinetic studies allows for the generation of precise quantitative data. The following tables summarize typical parameters and results from such studies.
Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis[6]
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | Varies based on adduct (e.g., [M+H]+, [M+H-H2O]+) | Varies based on deuteration level and adduct |
| Product Ion (m/z) | Specific fragment ions | Corresponding fragment ions with deuterium label |
| Collision Energy (eV) | Optimized for specific transition | Optimized for specific transition |
| Dwell Time (ms) | 50 - 100 | 50 - 100 |
Note: Specific m/z values will depend on the instrument and derivatization agent used.
Table 2: Example Pharmacokinetic Data from a Vitamin D3 Supplementation Study[10]
| Vitamin D3 Daily Dose (µg) | Number of Subjects (n) | Baseline 25(OH)D3 (nmol/L, mean ± SEM) | Post-treatment 25(OH)D3 (nmol/L, mean ± SEM) |
| 25 | 22 | 32.4 ± 2.7 | 50.8 ± 2.9 |
| 50 | 19 | 46.7 ± 2.8 | 65.8 ± 2.6 |
| 75 | 19 | 41.6 ± 2.7 | 67.4 ± 2.9 |
| 100 | 41 | 46.7 ± 1.4 | 64.4 ± 2.2 |
| 200 | 30 | 42.1 ± 2.0 | 71.2 ± 2.8 |
This table summarizes the significant increase in 25-hydroxyvitamin D3 concentrations following daily oral supplementation with different doses of vitamin D3 for at least 10 days.[10]
Table 3: Assay Performance Characteristics using a Deuterated Internal Standard[9]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 10 - 20 pg/mL |
| Intra-day Relative Standard Deviation (RSD) | 1.6 - 4.1% |
| Inter-day Relative Standard Deviation (RSD) | 3.7 - 6.8% |
| SPE Recovery Rates | 55 - 85% |
This table illustrates the high sensitivity and reproducibility of an LC-MS/MS method for vitamin D metabolites when using a deuterated internal standard.[9]
Conclusion
Deuterated standards are indispensable tools for accurate and precise quantification of vitamin D and its metabolites in pharmacokinetic studies.[4][6] Their use in conjunction with LC-MS/MS allows for the reliable determination of analyte concentrations by correcting for variations inherent in the analytical process.[6] The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute robust pharmacokinetic studies of vitamin D, ultimately leading to a better understanding of its metabolism, disposition, and clinical effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Changes in 25-Hydroxyvitamin D3 to oral treatment with vitamin D3 in postmenopausal females with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in vitamin D analysis by LC-MS/MS
Welcome to the technical support center for the analysis of vitamin D and its metabolites by LC-MS/MS. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in vitamin D analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (e.g., 25-hydroxyvitamin D) is reduced by co-eluting components from the sample matrix (e.g., plasma, serum).[1][2] This phenomenon leads to a decreased signal intensity, which can significantly compromise the sensitivity, accuracy, and reproducibility of the analysis.[1][3] In vitamin D analysis, common sources of ion suppression include phospholipids and other endogenous materials from biological samples.[4]
Q2: Which ionization technique is generally better for vitamin D analysis, ESI or APCI?
A2: While Electrospray Ionization (ESI) is widely used, it is often more susceptible to ion suppression from matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[2][5] For the analysis of vitamin D metabolites, APCI is often preferred as it can reduce matrix effects and improve sensitivity.[6][7]
Q3: How can derivatization help in my vitamin D analysis?
A3: Derivatization is a chemical modification of the analyte that can significantly enhance the ionization efficiency and, consequently, the sensitivity of the method.[8][9][10] This is particularly crucial for low-abundance metabolites like 1α,25-dihydroxyvitamin D.[8][11] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and others can increase the signal intensity by over 100-fold.[11] Derivatization can also improve chromatographic selectivity.[8][12]
Q4: What are the most effective sample preparation techniques to reduce ion suppression?
A4: The most effective techniques involve thorough cleanup of the sample to remove interfering matrix components. These include:
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup and can significantly reduce ion suppression.[9][13][14]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for separating vitamin D metabolites from matrix interferences.[6][15]
-
Supported Liquid Extraction (SLE): SLE is a more recent technique that offers the benefits of LLE in a 96-well plate format, reducing sample preparation time.[16][17]
Combining techniques, such as LLE followed by SPE, can further reduce ion suppression by 2- to 4-fold compared to SPE alone.[11][18]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with ion suppression in your LC-MS/MS analysis of vitamin D.
Problem 1: Low or No Analyte Signal
Possible Cause: Significant ion suppression is occurring in the MS source due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low analyte signals.
Solutions:
-
Evaluate Sample Preparation: If both your analyte and internal standard signals are low, it strongly suggests a matrix effect.[3]
-
If using protein precipitation alone, consider switching to a more rigorous technique like SPE, LLE, or SLE.[6]
-
Ensure your extraction protocol is optimized for recovery.
-
-
Optimize Chromatography:
-
Consider Derivatization: For very low concentration metabolites, derivatization may be necessary to achieve the required sensitivity.[8][22]
Problem 2: Inconsistent and Irreproducible Results
Possible Cause: Variable matrix effects from sample to sample are causing fluctuations in ion suppression.[3][23]
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method like SPE or LLE is crucial for minimizing variability in matrix effects.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for ion suppression. Since it has nearly identical properties to the analyte, it will be affected by ion suppression to the same degree, allowing for accurate quantification based on the analyte-to-IS ratio.[3]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help compensate for consistent matrix effects.[3]
Quantitative Comparison of Sample Preparation Methods
The choice of sample preparation method has a significant impact on the degree of ion suppression. The following table summarizes typical performance characteristics of common techniques.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Ion Suppression | Throughput |
| Protein Precipitation (PPT) | 80-100%[10] | Low (significant ion suppression often remains)[17] | High |
| Liquid-Liquid Extraction (LLE) | 80-100% | High | Low to Medium |
| Solid-Phase Extraction (SPE) | >85%[13] | Very High (removes salts, proteins, and phospholipids)[7] | Medium |
| Supported Liquid Extraction (SLE) | >80%[24] | High (effective at removing phospholipids)[17] | High |
| LLE followed by SPE | Good | Excellent (can reduce ion suppression 2-4x more than SPE alone)[11] | Low |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 25-hydroxyvitamin D
This protocol is a general guideline and may require optimization for your specific application.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 200 µL of serum or plasma, add an internal standard (e.g., hexadeuterated 25-hydroxyvitamin D3). Precipitate proteins by adding 400 µL of a solution like 1% formic acid in acetonitrile.[7] Vortex and centrifuge the sample.
-
SPE Cartridge Conditioning: Condition a C18 or similar reversed-phase SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Transfer the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Perform wash steps to remove interferences. This may involve a sequence of aqueous and low-percentage organic solvents.[25]
-
Elution: Elute the vitamin D metabolites from the cartridge using a strong organic solvent like methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[26]
Protocol 2: Derivatization with PTAD
This protocol describes a common derivatization procedure using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization.
Methodology:
-
Sample Preparation: Extract and dry down the sample as described in the SPE or LLE protocol.
-
Derivatization Reaction:
-
Analysis: After the reaction is complete, the derivatized sample can be directly injected into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. itspsolutions.com [itspsolutions.com]
- 8. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. norlab.com [norlab.com]
- 17. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 24. data.biotage.co.jp [data.biotage.co.jp]
- 25. eppendorf.com [eppendorf.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Vitamin D Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of vitamin D stereoisomers.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of vitamin D stereoisomers.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Vitamin D2 and D3 | Standard C18 columns may not provide sufficient selectivity for these structurally similar compounds.[1] | - Optimize Stationary Phase: Switch to a column with higher shape selectivity, such as a cholesteryl group bonded phase or a highly hydrophobic C18 column with a high carbon load (e.g., 25%).[1][2][3] - Adjust Mobile Phase: An isocratic mobile phase of 100% methanol or a gradient with acetonitrile can improve separation.[1][2] For reversed-phase, a common mobile phase is a mixture of methanol, acetonitrile, and hexane.[4] - Lower Temperature: Reducing the column temperature can increase retention and may improve resolution for closely eluting compounds.[5][6][7] |
| Co-elution of C3-epimers (e.g., 3-epi-25-OH-D3) with primary metabolites | C3-epimers are isobaric with the primary metabolites and are not resolved on standard C18 columns, leading to inaccurate quantification.[8] | - Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl Column: These stationary phases offer unique selectivity and can achieve baseline resolution of C3-epimers from the primary metabolites.[8][9][10][11] - Employ Chiral Columns: For challenging separations of diastereomers, a chiral stationary phase can be effective.[9][12] - Optimize Gradient Elution: A carefully optimized gradient elution program is often necessary to resolve these critical pairs.[11] |
| Interference from isobaric compounds | Isobaric compounds have the same mass-to-charge ratio as the analytes and can co-elute, causing interference in LC-MS/MS analysis.[13][14] | - Improve Chromatographic Separation: The primary solution is to achieve baseline chromatographic separation of the analyte from the isobaric interference. This may require screening different columns and mobile phases as described above.[15] - High-Resolution Mass Spectrometry (HRMS): While not a chromatographic solution, HRMS can sometimes distinguish between isobaric compounds if there is a sufficient mass difference, though this is not effective for isomers.[16] - Ion Mobility Spectrometry (IMS): IMS can provide an additional dimension of separation based on the size, shape, and charge of the ions, and can be used in conjunction with LC-MS to resolve isomers.[16][17] |
| Poor peak shape (tailing or fronting) | Several factors can contribute to poor peak shape, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase. | - Reduce Sample Load: Injecting a smaller amount of sample can prevent column overload. - Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes to minimize secondary interactions. - Use a High-Quality Column: A well-packed, high-efficiency column will produce sharper peaks. |
| Low sensitivity in LC-MS/MS analysis | Vitamin D and its metabolites can have poor ionization efficiency.[18] | - Chemical Derivatization: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve ionization efficiency.[18][19] - Optimize Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D analysis as it can reduce matrix effects and improve sensitivity.[20][21] - Effective Sample Preparation: Proper sample preparation to remove interfering substances like phospholipids is crucial for improving sensitivity.[15] |
| Inconsistent retention times | Fluctuations in column temperature are a common cause of shifting retention times.[6] | - Use a Column Oven: Maintaining a stable column temperature with a column oven is essential for reproducible results.[6] - Mobile Phase Preheating: Preheating the mobile phase before it enters the column can also help maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate vitamin D stereoisomers?
A1: The separation of vitamin D stereoisomers, such as vitamin D2 and D3, and their epimers (e.g., C3-epimers), is difficult due to their high degree of structural similarity.[1] Vitamin D2 and D3 differ by only a single double bond and a methyl group in the side chain. Epimers differ only in the configuration at a single carbon atom.[13] These subtle differences result in very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[5] Furthermore, isobaric interferences from other endogenous compounds can complicate the analysis, especially in complex biological matrices.[13][14]
Q2: What are the best column choices for separating vitamin D stereoisomers?
A2: The optimal column depends on the specific isomers being separated:
-
For Vitamin D2 and D3: Highly hydrophobic C18 columns with a high carbon load or cholesteryl-bonded columns often provide the necessary selectivity for baseline separation.[1][2][3]
-
For C3-Epimers: Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases have demonstrated excellent performance in resolving C3-epimers from the primary vitamin D metabolites.[8][9][10][11]
-
For Diastereomers: Chiral stationary phases may be required for the separation of certain diastereomeric vitamin D analogs.[9][12]
Q3: How does temperature affect the resolution of vitamin D stereoisomers?
A3: Temperature plays a significant role in chromatographic resolution. Generally, increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[6][7] However, for closely eluting compounds like vitamin D stereoisomers, lowering the temperature can increase retention and improve selectivity, potentially leading to better resolution.[5][6] It is important to note that vitamin D3 is known to be thermally sensitive and can undergo isomerization at high temperatures, so careful control of temperature is crucial.[22][23]
Q4: What is the purpose of using a derivatizing agent like PTAD in vitamin D analysis?
A4: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a Cookson-type reagent used to derivatize vitamin D and its metabolites.[19] This derivatization serves two main purposes in LC-MS/MS analysis:
-
Improved Ionization Efficiency: The PTAD moiety enhances the ionization of the vitamin D molecule, leading to a significant increase in sensitivity.[18]
-
Reduced Isobaric Interferences: Derivatization shifts the mass-to-charge ratio of the analytes to a higher range, which can help to reduce interference from other compounds in the sample matrix.[18]
It is important to be aware that PTAD derivatization can create (R) and (S) isomers, which may require chromatographic separation.[19]
Q5: Can you provide a general experimental protocol for the separation of vitamin D2 and D3?
A5: Below is a general protocol based on established methods. Optimization will be required for specific instrumentation and samples.
Experimental Protocol: Separation of Vitamin D2 and D3 using HPLC-UV
1. Chromatographic System:
-
HPLC or UHPLC system with a UV detector.
2. Column:
-
A highly hydrophobic reversed-phase column is recommended, for example, a YMC-Triart C18 ExRS (150 x 3.0 mm, 5 µm) or a COSMOCORE 2.6Cholester (150 x 2.1 mm, 2.6 µm).[1][2]
3. Mobile Phase:
-
Option A (Isocratic): 100% Methanol.[2]
-
Option B (Isocratic): Acetonitrile/Tetrahydrofuran (90:10, v/v).[1]
4. Method Parameters:
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.
5. Sample Preparation:
-
Dissolve vitamin D standards in the mobile phase. For complex samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
6. Data Analysis:
-
Identify and quantify vitamin D2 and D3 based on their retention times compared to standards. Ensure baseline resolution between the two peaks for accurate quantification.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Vitamin D Stereoisomer Separation
| Analytes | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Vitamin D2, D3 | YMC-Triart C18 ExRS (5 µm, 150 x 3.0 mm) | THF/Acetonitrile (10/90) | 0.425 | 30 | UV at 265 nm | [1] |
| Vitamin D2, D3, 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D2, 3-epi-25(OH)D3 | COSMOCORE Cholester (2.6 µm, 2.1 x 150 mm) | 100% Methanol (isocratic) | 0.4 | 30 | UV at 265 nm | [2] |
| 25(OH)D3, 3-epi-25(OH)D3 (PTAD-derivatized) | Luna C18 (3 µm, 4.6 x 250 mm) | Gradient of Water and Methanol with 0.1% Formic Acid | 1.0 | 40 | MS/MS | [19] |
| 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D2, 3-epi-25(OH)D3 | Raptor FluoroPhenyl (2.7 µm, 100 x 2.1 mm) | Gradient of Water with 0.1% Formic Acid and Methanol with 0.1% Formic Acid | 0.5 | 50 | MS/MS | [8] |
Visualizations
Caption: A typical experimental workflow for the analysis of vitamin D stereoisomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nacalai.com [nacalai.com]
- 3. nacalai.com [nacalai.com]
- 4. chiralizer.com [chiralizer.com]
- 5. Separating vitamin D2 and D3 in RP column - Chromatography Forum [chromforum.org]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 12. Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. owlstonemedical.com [owlstonemedical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-epi-25-hydroxyvitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3-epi-25-hydroxyvitamin D3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3-epi-25-hydroxyvitamin D3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[1][2] In the quantification of 3-epi-25-hydroxyvitamin D3, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[1][2][3] These effects are a significant challenge, especially in complex biological matrices like serum, plasma, and dried blood spots.[4][5][6]
Q2: Why is it crucial to chromatographically separate 3-epi-25-hydroxyvitamin D3 from 25-hydroxyvitamin D3?
A2: 3-epi-25-hydroxyvitamin D3 is an isobaric epimer of 25-hydroxyvitamin D3, meaning they have the same mass-to-charge ratio and are indistinguishable by mass spectrometry alone.[7][8] Failure to chromatographically separate these two compounds will lead to an overestimation of the total 25-hydroxyvitamin D concentration, which can have significant clinical implications.[9][[“]][11]
Q3: What are the common sources of matrix effects in biofluids?
A3: The primary sources of matrix effects in biofluids such as plasma, serum, and blood are endogenous components like phospholipids, proteins, salts, and cholesterol.[4][5][12] Exogenous substances, including anticoagulants and dosing vehicles, can also contribute to these effects.[12]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A4: A SIL-IS is a form of the analyte where some atoms have been replaced by their stable isotopes (e.g., deuterium, carbon-13). It is assumed to have identical chemical and physical properties to the analyte and will co-elute. Therefore, it experiences the same degree of matrix effects.[13] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be compensated for, leading to more accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For reversed-phase chromatography, ensure the pH is appropriate for the analyte's pKa. Adjust the organic solvent composition and gradient.[14] |
| Column degradation or contamination. | Use a guard column to protect the analytical column.[15] If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Inconsistent Results (Poor Precision) | Significant and variable matrix effects between samples. | Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][6][16] |
| Inadequate internal standard correction. | Ensure the SIL-IS is added early in the sample preparation process to account for variability in extraction efficiency and matrix effects.[13] Verify the purity and concentration of the IS solution. | |
| Low Signal Intensity (Ion Suppression) | Co-elution of phospholipids or other matrix components. | Optimize chromatographic separation to resolve the analyte from interfering compounds. Employ more rigorous sample preparation methods like phospholipid removal plates or selective SPE cartridges.[4][5] |
| Suboptimal ionization source parameters. | Optimize ion source parameters such as temperature, gas flows, and voltages to maximize analyte signal and minimize the influence of matrix components.[12] | |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components that enhance ionization efficiency. | Improve chromatographic resolution to separate the analyte from the enhancing compounds.[1] Re-evaluate the sample preparation method to remove these specific interferences. |
| Inaccurate Quantification | Lack of separation from isobaric interferences (e.g., 25-hydroxyvitamin D3). | Utilize a chromatographic column with high resolving power, such as a pentafluorophenyl (PFP) column, which is effective in separating epimers.[8][15] |
| Calibration curve prepared in a different matrix than the samples. | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) to compensate for consistent matrix effects.[16] |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and assay performance from various studies.
Table 1: Matrix Effect and Recovery Data
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| 3-epi-25(OH)D3 | Plasma | Protein Precipitation & SPE | Not specified | 90.7 - 114 | [7] |
| 25(OH)D3 | Dried Blood Spots | LLE & SPE with ZrO2/TiO2 | ~5-fold reduction in phospholipids | Not specified | [4][5] |
| 25(OH)D3 | Serum | SLE | >87% (minor suppression) | Not specified | [8] |
| 25(OH)D3 | Food Matrices | Various | Significant in most matrices | 95.2 - 106 | [17][18] |
Table 2: Assay Precision and Linearity
| Analyte | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Linearity (ng/mL) | Reference |
| 3-epi-25(OH)D3 | Plasma | < 5.1 | < 4.4 | 1 - 100 | [7] |
| 3-epi-25(OH)D3 | Dried Blood Spots | 2.1 - 2.2 | 4.4 - 5.3 | Not specified | [13] |
| 25(OH)D3 | Dried Blood Spots | 6.9 | 11.6 | Not specified | [4][5] |
| 25(OH)D3 & Epimers | Serum | Not specified | Not specified | 0.4 - 200 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid-Liquid Extraction (SLE)
This protocol is adapted from a high-throughput method for the analysis of multiple vitamin D metabolites in serum.[6]
-
Internal Standard Spiking: To 220 µL of serum, add the internal standard solution (e.g., d6-25-hydroxyvitamin D3).
-
Protein Precipitation: Add an organic solvent such as acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Loading onto SLE Plate: Load the supernatant onto the SLE plate and apply a vacuum to absorb the liquid into the solid support.
-
Elution: Elute the analytes with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Epimer Separation
This protocol utilizes a PFP column for the chromatographic separation of 3-epi-25-hydroxyvitamin D3.[8][15]
-
Liquid Chromatography:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a run time sufficient to achieve baseline separation (e.g., 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
25(OH)D3 & 3-epi-25(OH)D3: Monitor appropriate precursor to product ion transitions (e.g., m/z 401.3 -> 383.3).
-
d6-25(OH)D3 (IS): Monitor the corresponding transition for the internal standard (e.g., m/z 407.3 -> 389.3).
-
-
Visualizations
Caption: Workflow for the quantification of 3-epi-25-hydroxyvitamin D3.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-epi-25-hydroxy vitamin D3-d6
This technical support guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) transitions for 3-epi-25-hydroxy vitamin D3-d6 via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: this compound is an isobaric stereoisomer of 25-hydroxy vitamin D3-d6, meaning they share the same mass and fragmentation patterns. Therefore, their MRM transitions are identical. The key to accurate quantification is chromatographic separation, not mass spectrometric distinction.[[“]][2] The precursor ion is the protonated molecule [M+H]+, and product ions result from characteristic neutral losses, such as the loss of water (H₂O).
Based on data for the isomeric [²H₆]-25(OH)D₃, the following transitions are recommended as a starting point for method development.[3][4]
Table 1: Recommended MRM Transitions for Vitamin D3 Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Common Role |
| 25-hydroxy vitamin D3 (25(OH)D3) | 401.3 | 383.3 | Analyte |
| 3-epi-25-hydroxy vitamin D3 | 401.3 | 383.3 | Analyte / Interferent |
| This compound | 407.3 - 407.5 | 389.3 - 389.5 | Internal Standard |
| 371.0 | Internal Standard (Qualifier) | ||
| 25-hydroxy vitamin D3-d6 | 407.3 - 407.5 | 389.3 - 389.5 | Internal Standard |
| 371.0 | Internal Standard (Qualifier) |
Note: The small variation in reported m/z values (e.g., 407.3 vs. 407.5) depends on the specific instrument calibration and resolution.
Q2: Why can't I resolve this compound from 25-hydroxy vitamin D3-d6 using mass spectrometry?
A2: These two compounds are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the third carbon (C-3) position.[2] They have the same elemental composition and structure, resulting in identical mass-to-charge ratios and fragmentation behavior under typical collision-induced dissociation (CID). Consequently, they cannot be differentiated by a triple quadrupole mass spectrometer alone. Separation must be achieved chromatographically before they enter the mass spectrometer.[[“]]
Q3: What are the best analytical columns for separating 3-epi-25-hydroxy vitamin D3 from its isomers?
A3: Achieving chromatographic separation of epimers is critical. Standard C18 columns may not provide sufficient resolution. Columns with alternative selectivities are highly recommended. Successful separations have been reported using:
-
Pentafluorophenyl (PFP) columns: These are often the first choice and have demonstrated excellent resolving power for vitamin D epimers.[[“]][5]
-
Cyano (CN) or F5 columns: These phases offer different selectivities that can effectively resolve the epimers.[6]
-
Chiral columns: For very challenging separations, a chiral stationary phase can be employed to resolve the stereoisomers.[7]
Q4: What causes poor signal intensity for my d6-labeled internal standard?
A4: Poor signal intensity can stem from several factors:
-
Suboptimal MS Parameters: Collision energy (CE) and declustering potential (DP) or fragmentor voltage have not been properly optimized.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress the ionization of the target analyte in the MS source.[8][9]
-
Inefficient Sample Preparation: The analyte may be lost during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) steps.[10][11]
-
Analyte Degradation: Vitamin D metabolites can be sensitive to light and temperature. Ensure samples are protected from light and stored appropriately.[3]
Troubleshooting Guides
Issue 1: Co-elution of this compound and 25-hydroxy vitamin D3-d6
This is the most common and critical issue in the analysis of vitamin D epimers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Choice | The stationary phase (e.g., standard C18) lacks the selectivity to resolve stereoisomers. |
| Suboptimal Mobile Phase | The mobile phase composition does not provide adequate resolution. |
| High Flow Rate | The flow rate is too high, reducing the interaction time with the stationary phase and leading to peak broadening and co-elution. |
| Incorrect Column Temperature | Temperature can affect retention times and selectivity. |
Issue 2: Poor Sensitivity and High Signal-to-Noise Ratio
Low analyte response can prevent accurate quantification.
| Potential Cause | Troubleshooting Step |
| Non-Optimized MS Parameters | Default or unoptimized collision energy (CE) and declustering potential (DP)/fragmentor voltage are being used. |
| Ion Suppression (Matrix Effect) | Endogenous components in the sample matrix, particularly phospholipids, are co-eluting with the analyte and suppressing its ionization.[9] |
| Inefficient Sample Extraction | The chosen extraction method (LLE or SPE) has low recovery for vitamin D metabolites. |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation & LLE)
This protocol is a general guideline for extracting vitamin D metabolites from serum or plasma.
-
Aliquoting: To 100 µL of serum/plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (containing this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[6]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Allow samples to stand for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or well for analysis or further cleanup (e.g., SPE or phospholipid removal).[6]
Protocol 2: Suggested LC-MS/MS Parameters
These are starting parameters and require optimization on the specific instrument.
-
LC System: Agilent 1200 series or equivalent
-
Column: Ascentis Express F5, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: 70% to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: ESI Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
Table 2: Example Mass Spectrometer MRM Parameters
| Analyte | Precursor (m/z) | Product (m/z) | Fragmentor (V) | Collision Energy (V) |
| 25(OH)D3 / 3-epi-25(OH)D3 | 401.3 | 383.3 | 107 | 4 |
| 401.3 | 365.3 | 107 | 8 | |
| 3-epi-25(OH)D3-d6 | 407.4 | 389.3 | ~100 | ~4-8 |
| 407.4 | 371.3 | ~100 | ~8-12 |
Note: Fragmentor and Collision Energy values are highly instrument-dependent and must be optimized empirically.[12]
Visualizations
Experimental Workflow
Caption: Diagram 1: General LC-MS/MS Workflow for this compound.
Troubleshooting Logic
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. chem-agilent.com [chem-agilent.com]
- 4. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Carryover in High-Throughput Vitamin D Analysis
Welcome to the technical support center for high-throughput vitamin D analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to carryover in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover is the phenomenon where a small portion of an analyte from a preceding sample appears in a subsequent analysis, leading to artificially elevated results for the following sample.[1][2] This occurs when residues of a sample, particularly from a high-concentration sample, are not completely cleared from the LC-MS/MS system before the next injection.[1][3]
Q2: Why is vitamin D analysis susceptible to carryover?
A2: Vitamin D and its metabolites are known to be "sticky" compounds.[1] Due to their lipophilic nature, they can adhere to various surfaces within the LC-MS/MS system, such as the injector, tubing, and column, making them more prone to causing carryover.
Q3: What is an acceptable level of carryover for vitamin D assays?
A3: For many bioanalytical methods, carryover in a blank sample injected after the highest concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ) of the assay.[4][5] However, for high-sensitivity assays spanning several orders of magnitude, the required carryover can be much lower, often below 0.1% or even 0.002%.[2][5]
Q4: How can I test for carryover in my vitamin D analysis?
A4: A common method to test for carryover is to inject a blank sample (a sample containing no analyte) immediately following the highest concentration calibrator or a high-concentration quality control sample.[2][4] The presence of a peak at the retention time of the vitamin D analyte in the blank chromatogram indicates carryover.
Troubleshooting Guides
Issue 1: Persistent carryover peaks observed in blank injections after a high-concentration sample.
Possible Causes:
-
Inadequate cleaning of the autosampler injection system (needle, loop, rotor seal).[1][6][7]
-
Adsorption of vitamin D metabolites onto system components.[7]
Troubleshooting Steps:
-
Isolate the Source:
-
System vs. Column: First, remove the analytical column and replace it with a union. Run a blank injection after a high standard. If carryover persists, the source is likely in the autosampler or injector system.[6] If the carryover disappears, the column is the primary source.
-
Blank Contamination: Prepare a fresh blank solution and inject it to rule out contamination of the blank itself.[10]
-
-
Optimize Wash Protocol:
-
Wash Solvent Composition: The wash solvent should be strong enough to dissolve vitamin D metabolites effectively.[11] A common strategy is to use a wash solvent that is stronger than the mobile phase.[8] Consider adding a percentage of a strong organic solvent like isopropanol to your wash solution.
-
Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle in your autosampler method.[5][6]
-
-
Optimize Chromatographic Method:
-
Gradient Elution: Ensure your gradient program includes a high percentage of organic solvent at the end of the run for a sufficient duration to elute all analytes from the column.[11]
-
Column Equilibration: Increase the column re-equilibration time to ensure the column is clean before the next injection.[6]
-
-
System Maintenance:
-
Regularly clean or replace autosampler components like the needle, needle seat, and rotor seal, as these can be significant sources of carryover.[4]
-
Issue 2: Inconsistent or sporadic carryover.
Possible Causes:
-
Partial clogging of the injection port or tubing.
-
Worn injector parts leading to inconsistent sealing.[4]
-
Sample matrix effects influencing analyte retention.
Troubleshooting Steps:
-
Inspect and Clean the Flow Path:
-
Check for any blockages or crimped tubing in the flow path from the autosampler to the column.
-
Flush the system with a strong solvent mixture to remove any potential buildup. A recommended flushing solution is a mixture of Acetonitrile, Methanol, 2-propanol, and Water (25:25:25:25 v/v) with 0.2% Formic Acid.[8] Note: Do not direct this strong solvent into the mass spectrometer.[8]
-
-
Evaluate Injection Mode:
-
Sample Preparation:
-
Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is robust and effectively removes matrix components that could contribute to inconsistent analyte retention and carryover.[13]
-
Data Presentation
Table 1: Recommended Wash Solvent Compositions for Minimizing Carryover
| Wash Solvent Component | Recommended Concentration | Rationale |
| Acetonitrile | >50% | Strong organic solvent to solubilize lipophilic compounds. |
| Isopropanol (IPA) | 10-25% | Very effective at removing strongly retained compounds. |
| Methanol | >50% | Another effective organic solvent. |
| Water | <25% | Used in combination with organic solvents. |
| Additive (e.g., Formic Acid, Ammonium Hydroxide) | 0.1 - 1% | Can alter the pH to improve the solubility of certain analytes.[10] The choice of additive is sample-dependent.[5] |
Table 2: Typical Carryover Limits for Bioanalytical Methods
| Assay Sensitivity | Typical Acceptable Carryover |
| Standard Range | < 20% of LLOQ |
| High Sensitivity ( > 4 orders of magnitude) | < 0.002% |
Experimental Protocols
Protocol 1: Systematic Carryover Investigation
-
Prepare a high-concentration standard of your vitamin D analyte at the upper limit of quantitation (ULOQ).
-
Prepare a series of blank matrix samples.
-
Inject the ULOQ standard.
-
Immediately follow with three to five consecutive injections of the blank matrix.[8]
-
Analyze the chromatograms of the blank injections for any peaks at the retention time of the analyte.
-
If carryover is observed, proceed with the troubleshooting steps outlined above, starting with isolating the source.
Mandatory Visualization
Caption: A flowchart illustrating the systematic workflow for troubleshooting carryover issues.
Caption: Diagram showing the primary components of an LC-MS/MS system that can be sources of carryover.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. rsc.org [rsc.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Baseline Separation of Isobaric Vitamin D Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of isobaric vitamin D compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to achieve baseline separation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution Between Vitamin D Epimers (e.g., 25(OH)D3 and 3-epi-25(OH)D3) | Insufficient selectivity of the stationary phase. Mobile phase composition is not optimal. | Column Selection: - Utilize specialized columns with higher shape selectivity, such as those with pentafluorophenyl (F5) or cholesterol-based stationary phases.[1][2] - Consider using highly hydrophobic C18 columns with a high carbon load.[3] Mobile Phase Optimization: - Systematically vary the ratio of organic modifiers (e.g., methanol and acetonitrile).[4] - Introduce a different organic solvent like isopropanol or tetrahydrofuran (THF) in small percentages to modulate selectivity. - For reversed-phase chromatography, a mobile phase of 100% methanol has shown success with cholesterol-based columns.[2][4] |
| Co-elution of Isobaric Compounds | Identical mass-to-charge (m/z) ratios making them indistinguishable by the mass spectrometer alone.[5] | Enhance Chromatographic Separation: - Employ ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns for higher efficiency and resolution.[3] - Implement a shallow gradient elution to increase the separation window between closely eluting peaks.[4] - Optimize the column temperature; sometimes, cooling the column can improve the resolution of epimers.[6] |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase (e.g., silanol interactions). Inappropriate mobile phase pH. | Mobile Phase Modification: - Add a mobile phase modifier like a small amount of formic acid or ammonium formate to improve peak shape.[7] Ammonium formate has been shown to potentially double the response of vitamin D metabolites compared to formic acid. - Ensure the mobile phase pH is within the stable range for the column being used, typically between pH 2 and 8 for silica-based columns.[4] Column Choice: - Use end-capped columns to minimize silanol interactions. |
| Low Sensitivity / Poor Ionization | The lipophilic nature and lack of easily ionizable groups on vitamin D compounds lead to poor ionization efficiency in ESI and APCI sources.[8][9] | Derivatization: - Employ a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to introduce a readily ionizable group, significantly enhancing the signal in mass spectrometry.[8][9] Mobile Phase and Ion Source Optimization: - The use of a low pH mobile phase can enhance the signal in electrospray ionization (ESI).[7] - Optimize ion source parameters (e.g., gas flows, temperatures, and voltages) for the specific vitamin D compounds being analyzed. |
| Matrix Effects Leading to Inaccurate Quantification | Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids in serum) can suppress or enhance the ionization of the target analytes. | Sample Preparation: - Implement a robust sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. - Use of HybridSPE®-Phospholipid plates can effectively remove phospholipids, increasing method reproducibility and accuracy. Internal Standards: - Utilize stable isotope-labeled internal standards for each analyte to compensate for matrix effects and variations in sample preparation and instrument response. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isobaric vitamin D compounds like C3-epimers?
A1: The primary challenge lies in their structural similarity. C3-epimers, for instance, are stereoisomers that differ only in the spatial orientation of the hydroxyl group at the third carbon position.[4] This subtle difference results in nearly identical physicochemical properties, including the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone and requiring high-resolution chromatographic separation.[5][10][11]
Q2: What is the "gold standard" method for vitamin D analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the "gold standard" for measuring vitamin D and its metabolites.[7][9] This is due to its high sensitivity, specificity, and ability to distinguish and quantify different forms of vitamin D, provided there is adequate chromatographic separation of isobars.[8][9]
Q3: Can I use an isocratic method, or is a gradient required for separating vitamin D isobars?
A3: While isocratic methods can be successful, particularly with specialized columns like cholesterol-based phases, gradient elution is often preferred for complex samples containing multiple vitamin D metabolites.[4] A gradient allows for better resolution of compounds with different polarities by gradually changing the mobile phase composition.[4]
Q4: How does column chemistry impact the separation of vitamin D isobars?
A4: Column chemistry is critical. Standard C18 columns may not provide sufficient selectivity to separate structurally similar vitamin D compounds.[3] Columns with alternative selectivities, such as pentafluorophenyl (F5) or cholesterol-based stationary phases, offer different interaction mechanisms that can enhance the resolution of these challenging compounds.[1][2] For example, F5 phases provide aromatic and dipole-dipole interactions, while cholesterol phases offer enhanced shape selectivity for steroid-like molecules.
Q5: When should I consider using a derivatization agent?
A5: Derivatization should be considered when you need to improve the detection sensitivity of poorly ionizable vitamin D compounds, especially for low-concentration metabolites like 1,25-(OH)₂D.[8][11] Reagents like PTAD add a functional group that is readily ionized, which can significantly boost the signal in the mass spectrometer.[8] However, be aware that derivatization can sometimes hinder the chromatographic separation of epimers.[6]
Experimental Protocols
Protocol 1: Baseline Separation of 25-Hydroxyvitamin D₂ and D₃ and their C3-Epimers using a Pentafluorophenyl (F5) Column
This protocol is based on methodologies that emphasize the use of F5 stationary phases for enhanced selectivity.
-
Sample Preparation (Human Serum):
-
To 100 µL of serum, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
For phospholipid removal, pass the supernatant through a HybridSPE®-Phospholipid plate.
-
Evaporate the cleaned extract to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS System:
-
LC System: UPLC system capable of binary gradient elution.
-
Column: Ascentis® Express F5, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water or 2 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a higher percentage of Mobile Phase A, and apply a shallow gradient to increase the percentage of Mobile Phase B over approximately 6-8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each analyte and internal standard.
-
Protocol 2: Isocratic Separation of Vitamin D₂ and D₃ using a Highly Hydrophobic C18 Column
This protocol is adapted from methods designed for the separation of Vitamin D₂ and D₃ using a high carbon load C18 column.[3]
-
Sample Preparation (Food Matrix):
-
Perform saponification and liquid-liquid extraction appropriate for the specific food matrix to isolate the fat-soluble vitamin fraction.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
-
HPLC/UHPLC System:
-
LC System: HPLC or UHPLC system.
-
Column: YMC-Triart C18 ExRS (25% carbon load), 3.0 x 150 mm, 5 µm (for HPLC) or 2.1 x 75 mm, 1.9 µm (for UHPLC).
-
Mobile Phase: Isocratic mixture of Tetrahydrofuran/Acetonitrile (10/90, v/v).
-
Flow Rate: 0.425 mL/min (for 3.0 mm ID HPLC column).
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 265 nm.
-
Visualizations
References
- 1. nacalai.com [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 10. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Cross-validation of LC-MS/MS methods for vitamin D analysis
Welcome to the technical support center for the cross-validation of LC-MS/MS methods for vitamin D analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the cross-validation of your LC-MS/MS method for vitamin D analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase composition.[1] 2. Column degradation or contamination. 3. Suboptimal gradient elution. | 1. Ensure the mobile phase is properly prepared, typically consisting of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol with formic acid or ammonium acetate).[1] 2. Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column. 3. Optimize the gradient to ensure proper elution of all vitamin D metabolites. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation.[2] 2. Matrix effects leading to ion suppression or enhancement.[3][4] 3. Instability of the ionization source.[3] | 1. Standardize the sample preparation protocol. Techniques like supported liquid-liquid extraction (SLE) can reduce variability compared to traditional LLE.[2] 2. Employ strategies to minimize matrix effects, such as using a more effective sample cleanup method (e.g., solid-phase extraction), optimizing chromatography to separate analytes from interfering compounds, or using a different ionization source like APCI, which can be less susceptible to matrix effects than ESI.[1][3][5] 3. Ensure the mass spectrometer's ion source is clean and stable. Atmospheric pressure chemical ionization (APCI) has been shown to offer better signal stability for vitamin D analysis compared to electrospray ionization (ESI).[3] |
| Inaccurate Quantification or High Bias | 1. Interference from isomeric and isobaric compounds, particularly 3-epi-25(OH)D3.[6][7][8][9][10] 2. Improper calibration and lack of appropriate internal standards.[1][4] 3. Non-equimolar response for 25(OH)D2 and 25(OH)D3 in some assays.[1] | 1. Use a chromatographic method capable of separating 3-epi-25(OH)D3 from 25(OH)D3. This may require specialized columns (e.g., chiral columns) or optimized gradients.[9][10] 2. Use isotopically labeled internal standards (e.g., d6-25-hydroxyvitamin D3) to compensate for matrix effects and extraction variability.[4][10] Calibrate using certified reference materials.[11][12] 3. Verify that the method provides an equivalent response for both metabolites, especially if quantifying total 25-hydroxyvitamin D. |
| Low Sensitivity or High Limit of Quantification (LOQ) | 1. Inefficient sample extraction and concentration. 2. Suboptimal ionization efficiency.[1][13] 3. Insufficient mass spectrometer sensitivity.[3] | 1. Optimize the sample preparation method to ensure efficient extraction and concentration of vitamin D metabolites.[2] 2. Consider using APCI, which can improve sensitivity for certain vitamin D metabolites compared to ESI.[1] Derivatization can also be employed to enhance ionization efficiency for low-level metabolites.[13] 3. Upgrading to a more sensitive mass spectrometer can significantly increase signal strength.[3] |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the cross-validation of LC-MS/MS methods for vitamin D analysis.
Q1: What are the most critical parameters to evaluate during the cross-validation of an LC-MS/MS method for vitamin D?
A1: The most critical parameters include accuracy, precision (intra- and inter-assay), selectivity, sensitivity (LOD and LOQ), linearity, and the assessment of matrix effects. It is also crucial to evaluate the method's ability to accurately quantify both 25(OH)D2 and 25(OH)D3 and to separate them from interfering epimers and isobars.[6][7][8][9]
Q2: How can I minimize matrix effects in my vitamin D assay?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or supported liquid-liquid extraction (SLE) are effective at removing interfering phospholipids and other matrix components.[2][3][5]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate vitamin D metabolites from co-eluting matrix components.
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for vitamin D analysis.[1][3]
-
Use of Internal Standards: Stable isotope-labeled internal standards (e.g., d3-25OHD3) are essential to compensate for signal suppression or enhancement caused by the matrix.[3][10]
Q3: Why is the separation of 3-epi-25(OH)D3 important, and how can I achieve it?
A3: The C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3) is an isobaric interferent that can lead to an overestimation of 25(OH)D3 levels if not chromatographically separated.[6][7][8] This can result in significant analytical bias.[6][7] Achieving separation typically requires specific chromatographic conditions, such as the use of tandem columns (e.g., a high-resolution C18 coupled to a chiral column) or specialized stationary phases like cyanopropyl (CN) or pentafluorophenyl (PFP).[9][10]
Q4: What are the key considerations when choosing an internal standard?
A4: The ideal internal standard should be a stable isotope-labeled analog of the analyte (e.g., deuterated or 13C-labeled vitamin D metabolites).[4][10] This ensures that it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, allowing for accurate correction. Using a non-analog internal standard can lead to inaccurate results.
Q5: How do results from LC-MS/MS methods compare to immunoassays for vitamin D analysis?
A5: LC-MS/MS is considered the gold standard for vitamin D analysis due to its superior selectivity and accuracy.[1] Immunoassays can suffer from cross-reactivity with other vitamin D metabolites and are more susceptible to matrix interferences, which can lead to variable and inaccurate results.[1][2][9] Studies have shown significant discrepancies between results obtained from immunoassays and LC-MS/MS methods.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid-Liquid Extraction (SLE)
This protocol is a high-throughput method for extracting vitamin D metabolites from serum.[2]
-
Internal Standard Addition: To 220 µL of serum, add 20 µL of an internal standard solution containing deuterated vitamin D metabolites (e.g., 3-epi-25OHD3-d3, 25OHD3-d3, and 1α,25(OH)2D3-d3) in methanol/water.[2]
-
Protein Precipitation: Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water to the sample.[2]
-
Vortex and Centrifuge: Vortex the mixture at high speed for 30 seconds, let it stand for 7 minutes, and then centrifuge at 7,516 x g for 5 minutes.[2]
-
SLE Cartridge Loading: Load the supernatant onto an SLE cartridge.
-
Elution: Elute the vitamin D metabolites with an appropriate organic solvent (e.g., hexane).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Cross-Validation Procedure
This protocol outlines the key steps for cross-validating an LC-MS/MS method for vitamin D analysis between two laboratories or against a reference method.
-
Method Harmonization: Ensure that both methods use the same calibrators and quality control materials. Standardize sample handling and preparation procedures as much as possible.
-
Sample Selection: Analyze a set of at least 40-50 patient samples with concentrations covering the analytical measurement range.[6][7][8]
-
Data Analysis:
-
Bias Calculation: Determine the mean percent bias between the two methods for each sample. The Vitamin D Standardization Program (VDSP) criterion for acceptable performance is a mean % bias of ≤ |±5%|.[6][7]
-
Linear Regression: Perform linear regression analysis on the results from the two methods. The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (r) should be >0.95.
-
Bland-Altman Analysis: Create a Bland-Altman plot to visualize the agreement between the two methods across the concentration range.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for vitamin D analysis.
Table 1: Method Performance Characteristics
| Parameter | 25-hydroxyvitamin D3 (25OHD3) | 25-hydroxyvitamin D2 (25OHD2) | Reference |
| Limit of Quantification (LOQ) | 0.25 - 3 ng/mL | 0.25 - 3 ng/mL | [5][9] |
| Intra-assay Precision (%CV) | < 7% | < 7% | [3] |
| Inter-assay Precision (%CV) | < 12% | < 12% | [3] |
| Accuracy (% Recovery) | 90.9% - 111.2% | 90.9% - 111.2% | [16] |
Table 2: Inter-laboratory Comparison Results (VDSP)
| Laboratory/Method | Mean % Bias vs. Reference Method | Met VDSP Criteria (≤ |±5%|) | Reference | | :--- | :--- | :--- | :--- | | Lab A | -2.5% | Yes |[6][7][8] | | Lab B | +15.2% | No |[6][7][8] | | Lab C | +3.8% | Yes |[6][7][8] | | Lab D | -18.7% | No |[6][7][8] | | Overall (14 labs) | Only 53% of labs met the criteria | |[6][7] |
Visualizations
Caption: Workflow for cross-validation of LC-MS/MS methods.
Caption: Sample preparation workflow using SLE.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays - impact of 3-epi-25-hydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 — Part 1 liquid chromatography – tandem mass spectrometry (LC-MS/MS) assays — impact of 3-epi-25-hydroxyvitamin D3 on assay performance [agris.fao.org]
- 8. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 1 Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS) Assays – Impact of 3-epi-25-Hydroxyvitamin D3 | NIST [nist.gov]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-epi-25-hydroxy Vitamin D3-d6 and -d3 Internal Standards for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D metabolites is crucial for research in numerous fields, from bone metabolism to immunology and drug development. The presence of stereoisomers, such as the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3), presents a significant analytical challenge. As isobaric compounds, 3-epi-25(OH)D3 and 25-hydroxyvitamin D3 (25(OH)D3) require chromatographic separation for accurate measurement, and the use of stable isotope-labeled internal standards is paramount for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This guide provides a comparative overview of two deuterated internal standards for the analysis of 3-epi-25(OH)D3: 3-epi-25-hydroxyvitamin D3-d6 and 3-epi-25-hydroxyvitamin D3-d3.
The Critical Role of a Dedicated Internal Standard
For the most accurate quantification of 3-epi-25(OH)D3, the ideal internal standard is a stable isotope-labeled version of the epimer itself. Using a deuterated analog of the more abundant 25(OH)D3 to quantify its epimer can lead to inaccuracies due to differences in chromatographic retention times and potential matrix effects. A dedicated isotopic internal standard for the epimer co-elutes with the analyte, ensuring that it experiences the same ionization suppression or enhancement, leading to more precise and accurate results.[3]
Performance Comparison: 3-epi-25(OH)D3-d6 vs. 3-epi-25(OH)D3-d3
While direct head-to-head comparative studies are limited in publicly available literature, we can infer the performance characteristics based on established mass spectrometry principles and available data for similar analytes.
Theoretical Advantages of a d6 vs. d3 Labeled Standard:
-
Greater Mass Separation: A key advantage of a hexadeuterated (d6) internal standard is the larger mass difference (+6 Da) from the native analyte (d0). This significantly reduces the potential for isotopic crosstalk, where the isotopic tail of the abundant analyte interferes with the signal of the internal standard, or vice-versa. This is particularly important when the analyte concentration is very high.
-
Reduced Risk of Isotopic Overlap: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can lead to M+1, M+2, etc., peaks. A higher degree of deuteration in the internal standard provides a safer mass window, minimizing the chance of overlap between the analyte's isotopic peaks and the internal standard's signal.
Practical Considerations and Available Data:
In practice, a trideuterated (d3) internal standard is often sufficient and may be more readily synthesized and commercially available. Published methods have successfully utilized a d3-labeled internal standard for the quantification of 3-epi-25(OH)D3, demonstrating good precision.
| Performance Metric | 3-epi-25-hydroxy Vitamin D3 with d3-Internal Standard |
| Linearity (R²) | > 0.99 |
| Intra-assay Precision (%CV) | 4.1% at 62.1 nmol/L, 6.3% at 25.4 nmol/L[4] |
| Inter-assay Precision (%CV) | 6.5% at 63.2 nmol/L, 8.3% at 27.6 nmol/L[4] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] |
| Matrix Effect | Minimal matrix suppression has been reported for similar vitamin D assays.[6] |
| Recovery | 92% to 111% for certified reference materials.[4] |
Experimental Protocols
Below is a representative experimental protocol for the analysis of 3-epi-25(OH)D3 using a deuterated internal standard. This protocol is a composite based on several published methods and should be optimized for specific laboratory instrumentation and conditions.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 200 µL of serum or plasma, add 10 µL of the internal standard solution (e.g., [2H3]-3-epi-25(OH)D3 in methanol).
-
Add 200 µL of 0.2 M zinc sulfate solution to precipitate proteins.
-
Add 800 µL of methanol and vortex for 1 minute.
-
Add 1 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column capable of separating the C3-epimer from 25(OH)D3 is essential. Pentafluorophenyl (PFP) columns are commonly used for this purpose (e.g., 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at around 70% B, increasing to 95-100% B over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-epi-25(OH)D3 / 25(OH)D3: Precursor ion (Q1) m/z 401.3 → Product ion (Q3) m/z 383.3.
-
[2H3]-3-epi-25(OH)D3: Precursor ion (Q1) m/z 404.3 → Product ion (Q3) m/z 386.3.
-
[2H6]-3-epi-25(OH)D3: Precursor ion (Q1) m/z 407.3 → Product ion (Q3) m/z 389.3.
-
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the context and methodology, the following diagrams illustrate the vitamin D metabolism pathway and a typical experimental workflow.
Caption: Canonical and C3-epimerization pathways of Vitamin D3 metabolism.
Caption: A typical experimental workflow for the quantification of 3-epi-25(OH)D3.
Conclusion
The choice between a 3-epi-25-hydroxy vitamin D3-d6 and -d3 internal standard will depend on the specific requirements of the assay, including the expected concentration range of the analyte and the desired level of analytical rigor. While a d6-labeled standard offers theoretical advantages in minimizing isotopic interference, a d3-labeled standard has been shown to perform adequately in published methods. For the most accurate and reliable results, it is crucial to use a dedicated, stable isotope-labeled internal standard for the C3-epimer and to validate the method thoroughly in the intended matrix. This ensures that the challenges posed by this isobaric interference are effectively overcome, leading to high-quality data in vitamin D research and clinical applications.
References
- 1. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimers of Vitamin D: A Review | MDPI [mdpi.com]
- 3. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Navigating the Nuances of Vitamin D Analysis: A Comparative Guide to Quantitative Methods for 25-Hydroxyvitamin D and its Epimer
For researchers, scientists, and professionals in drug development, the accurate quantification of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, and its C-3 epimer is critical. The presence of the C-3 epimer, which exhibits lower biological activity, can lead to an overestimation of vitamin D levels if not chromatographically separated from the main 25(OH)D metabolite.[1] This guide provides a comprehensive comparison of the two predominant analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays—offering insights into their performance and detailed experimental protocols to aid in method selection and validation.
Performance Showdown: LC-MS/MS vs. Immunoassay
The choice of analytical method can significantly impact the accuracy and reliability of 25(OH)D quantification. While immunoassays are widely available in automated formats for high-throughput screening, LC-MS/MS is increasingly recognized as the gold standard due to its superior specificity and ability to distinguish between different vitamin D metabolites.[2]
A critical point of differentiation is the handling of 25(OH)D's C-3 epimer. Since the epimer is isobaric to the primary metabolite, its presence can interfere with accurate measurement.[1] LC-MS/MS methods, when properly developed, can chromatographically separate the epimer, ensuring that only the active form is quantified.[1][3] Conversely, many immunoassays do not differentiate between 25(OH)D and its epimer, potentially leading to inflated results.[4]
Furthermore, immunoassays can exhibit variable cross-reactivity with different forms of vitamin D, such as 25(OH)D2 and 25(OH)D3. Studies have shown that some immunoassays have poor agreement with LC-MS/MS when measuring samples containing 25(OH)D2.[5] For instance, the cross-reactivity for 25(OH)D2 was found to be as low as 41.2% and 45.3% for two different immunoassays.[5]
The following tables summarize the quantitative performance characteristics of various LC-MS/MS and immunoassay methods based on published data.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | 25(OH)D3 | 3-epi-25(OH)D3 | 25(OH)D2 | Reference |
| Linearity (R²) | ≥0.99 | ≥0.99 | ≥0.99 | [6] |
| Intra-day Precision (CV%) | <10% | <16% | <10% | [7][8] |
| Inter-day Precision (CV%) | <10% | <16% | <10% | [7][8] |
| Accuracy/Trueness (%) | 90-110% | 85-115% | 90-110% | [7][8] |
| Limit of Quantification (LOQ) | <10 nM | Not always reported | <10 nM | [7] |
| Recovery (%) | 75-95% | 75-95% | 75-95% | [8] |
Table 2: Performance Characteristics of Immunoassay Methods
| Assay Name | Bias vs. LC-MS/MS (%) | Within-Run Precision (CV%) | Between-Run Precision (CV%) | 25(OH)D2 Cross-Reactivity (%) | Reference |
| Siemens ADVIA Centaur | Varies | 9.2 - 10.3% | 5.1 - 11.0% | 45.3% | [5] |
| Roche Elecsys | -14.1% | <5% | >10% | 41.2% | [5][9] |
| Abbott Architect | 15.1% | Not specified | Not specified | Moderate under-recovery | [9][10] |
| Beckman Coulter Access2/UniCel DxI 800 | Under-recovery | Not specified | Not specified | Affected by presence | [11] |
| DiaSorin Liaison XL | Under-recovery | Not specified | Not specified | Not specified | [11] |
| VIDAS® | Good correlation (y=1.01x) | 1.7 - 7.9% | 2.8 - 16.0% | >80% | [10][12] |
Experimental Protocols: A Closer Look at LC-MS/MS
The superior specificity of LC-MS/MS in quantifying 25(OH)D and its epimer is achieved through a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A crucial first step is the extraction of the lipophilic vitamin D metabolites from the serum or plasma matrix and their separation from the abundant vitamin D binding protein (DBP). Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins.[13]
-
Liquid-Liquid Extraction (LLE): This technique uses an organic solvent such as hexane or a mixture of hexane and ethyl acetate to extract the analytes from the aqueous sample.[14][15]
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by passing the sample through a solid sorbent that retains the analytes, which are then eluted with a solvent.[16]
An internal standard, typically a deuterated form of 25(OH)D3, is added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.[14][15]
Chromatographic Separation
The chromatographic separation of 25(OH)D3, 25(OH)D2, and their respective C-3 epimers is the most critical stage for accurate quantification. This is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Columns: Various C18 and pentafluorophenyl (PFP) columns have been shown to effectively separate the epimers.[3][7] Some methods have demonstrated that cooling the column can improve the resolution of the epimers.[6]
-
Mobile Phases: The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium acetate to improve ionization.[7][14] A gradient elution is commonly employed to achieve optimal separation within a reasonable run time.[7]
Mass Spectrometric Detection
Following chromatographic separation, the analytes are ionized and detected by a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of 25-hydroxyvitamin D and its C-3 epimer using LC-MS/MS.
References
- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publishers Panel [standardymedycznepediatria.publisherspanel.com:80]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Performance characteristics of six automated 25-hydroxyvitamin D assays: Mind your 3s and 2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay - comparison with four immunoassays and two liquid chromatography-tandem mass spectrometry methods in a multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. oatext.com [oatext.com]
- 16. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Vitamin D Analysis: A Comparative Guide to Immunoassay Cross-Reactivity with 3-epi-25-hydroxyvitamin D3
For researchers, scientists, and drug development professionals, the accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is paramount. However, the presence of metabolites such as 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) can significantly interfere with immunoassay performance, leading to potential misinterpretation of results. This guide provides an objective comparison of commonly used immunoassays and their cross-reactivity with this critical epimer, supported by experimental data and detailed protocols.
The C3-epimer of 25(OH)D3, 3-epi-25(OH)D3, is a stereoisomer that can be present in significant concentrations, particularly in infants.[1] Due to its structural similarity to 25(OH)D3, antibodies used in immunoassays may inadvertently detect 3-epi-25(OH)D3, leading to an overestimation of total 25(OH)D levels. This cross-reactivity varies considerably among different analytical platforms, underscoring the need for careful assay selection and data interpretation.
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of various automated immunoassays with 3-epi-25(OH)D3 has been a subject of numerous studies. The data summarized below highlights the performance of major analytical platforms. It is crucial to note that the degree of cross-reactivity can be influenced by the nature of the epimer present, with assays sometimes showing different responses to endogenous (naturally present) versus exogenous (spiked) 3-epi-25(OH)D3.
| Immunoassay Platform | Manufacturer | Reported Cross-Reactivity with 3-epi-25(OH)D3 | Key Findings & Citations |
| Elecsys Vitamin D Total/Total II/Total III | Roche Diagnostics | Varies significantly; ~51-57% with exogenous epimer, but minimal with endogenous.[2] The Total II and III assays showed high cross-reactivity (+74.7% and +73.7% respectively) with enriched NIST SRM972a samples.[1][3] A recent package insert for the Total III assay indicates 122.4% cross-reactivity when spiked at 50 ng/mL. | Studies have shown conflicting results depending on the sample type. Exogenously spiked samples tend to show high cross-reactivity, while samples with endogenous epimers show minimal interference.[2][4] |
| ADVIA Centaur Vitamin D Total | Siemens Healthineers | Minimal; reported as ~1.1%.[5][6] | This assay demonstrates consistently low cross-reactivity, reducing the risk of overestimation of vitamin D levels due to the presence of the epimer.[5][7][8] |
| ARCHITECT 25-OH Vitamin D | Abbott Laboratories | Generally low; some studies report no significant cross-reactivity.[9] | While generally reliable, some studies have noted a negative bias when compared to LC-MS/MS, which is not attributed to epimer cross-reactivity.[10][11] |
| Access 25(OH) Vitamin D Total | Beckman Coulter | Information not consistently available in comparative studies. | One study evaluating the UniCel DxI 800 Access assay showed a good correlation with LC-MS/MS but did not specifically quantify 3-epi-25(OH)D3 cross-reactivity in detail.[12][13] The package insert for the UniCel DxI assay does not list 3-epi-25(OH)D3 in its cross-reactivity table.[14][15] |
| LIAISON 25 OH Vitamin D TOTAL | DiaSorin | Minimal; reported to have minimal interference from C3 epimers.[16] Historically, the DiaSorin RIA was considered not to be affected.[9][17] | The LIAISON platform is generally considered to have low cross-reactivity with 3-epi-25(OH)D3.[16] |
| Lumipulse G 25-OH Vitamin D | Fujirebio | Low; reported as 2% with 3-epi-25(OH)D3.[18] | The package insert specifies low cross-reactivity with the 3-epimer.[18] |
Note: Cross-reactivity percentages can vary based on the experimental setup, including the concentration of the epimer and the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately distinguishing and quantifying 25(OH)D3 and its epimers.[10]
Experimental Methodologies
The assessment of immunoassay cross-reactivity with 3-epi-25(OH)D3 typically involves two primary approaches:
-
Analysis of Samples with High Endogenous 3-epi-25(OH)D3:
-
Sample Source: Serum or plasma from neonatal populations is often used, as they naturally exhibit higher concentrations of 3-epi-25(OH)D3.[2]
-
Procedure: Samples are analyzed using the immunoassay and a reference method, typically an LC-MS/MS assay capable of chromatographically separating 25(OH)D3 and 3-epi-25(OH)D3.
-
Data Analysis: The results from the immunoassay are compared against the sum of 25(OH)D3 and 3-epi-25(OH)D3 concentrations obtained from LC-MS/MS to determine the degree of interference.
-
-
Spiking Studies with Exogenous 3-epi-25(OH)D3:
-
Sample Source: Pooled adult or neonatal serum/plasma with known baseline concentrations of 25(OH)D3.
-
Procedure:
-
Aliquots of the serum pool are prepared.
-
A known concentration of purified 3-epi-25(OH)D3 is added (spiked) into the experimental aliquots. Control aliquots remain unspiked.
-
Both spiked and unspiked samples are analyzed using the immunoassay and a reference LC-MS/MS method.
-
-
Data Analysis: The cross-reactivity is calculated using the following formula:
-
% Cross-reactivity = [(Mean concentration of spiked sample - Mean concentration of unspiked sample) / Concentration of spiked epimer] x 100
-
-
Visualizing Key Processes
To better understand the context and experimental procedures, the following diagrams illustrate the vitamin D metabolic pathway and a typical workflow for assessing immunoassay cross-reactivity.
Caption: Simplified metabolic pathway of Vitamin D3, including the epimerization of 25-hydroxyvitamin D3.
Caption: Experimental workflow for determining immunoassay cross-reactivity using spiked samples.
References
- 1. cris.vub.be [cris.vub.be]
- 2. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-site evaluation of the Roche Elecsys Vitamin D total III assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. cdn0.scrvt.com [cdn0.scrvt.com]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. Vitamin D Total Assay [siemens-healthineers.com]
- 9. nvkc.nl [nvkc.nl]
- 10. Assessment of Abbott Architect 25-OH vitamin D assay in different levels of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. beckmancoulter.com [beckmancoulter.com]
- 16. burgan.com.jo [burgan.com.jo]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
A Researcher's Guide to Selecting the Optimal Liquid Chromatography Column for Epimer Separation
For researchers, scientists, and professionals in drug development, the precise separation of epimers is a critical analytical challenge. Epimers, diastereomers that differ at only one chiral center, often exhibit nearly identical physical and chemical properties, making their resolution by liquid chromatography (LC) a complex task. The choice of the LC column is paramount in achieving baseline separation and accurate quantification. This guide provides a comparative analysis of various LC columns for epimer separation, supported by experimental data and detailed protocols to aid in method development.
The successful separation of epimers hinges on exploiting subtle differences in their three-dimensional structures. This is primarily achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the epimeric analytes. However, achiral columns, particularly in reversed-phase mode, can also be effective for certain epimers, often with careful optimization of mobile phase conditions.
This guide explores the performance of several key types of LC columns, including polysaccharide-based, protein-based, cyclodextrin-based, and modern achiral phases like fluoro-phenyl and specialized C18 columns.
Comparative Analysis of LC Column Performance for Epimer Separation
The selection of an appropriate LC column is a crucial first step in developing a robust method for epimer separation. The following tables summarize the performance of various columns for the separation of key pharmaceutical epimers, providing a quantitative basis for comparison.
Separation of Budesonide Epimers
Budesonide, a corticosteroid, exists as a mixture of two epimers, 22R and 22S. Achieving their separation is a common requirement in pharmaceutical quality control.
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Reference |
| Reversed-Phase | C18 | 50mm x 2.1mm, 1.7µm | Acetonitrile/5mM Ammonium Acetate/Acetic Acid (29:71:0.142, v/v/v) | 0.7 | Baseline | < 7 | [1] |
| Reversed-Phase | C18 | 150mm x 4.6mm, 5µm | Acetonitrile/Phosphate Buffer (pH 3.5) (40:60, v/v) | 2 | 1.17 | < 9 | [2] |
Separation of Vitamin D Epimers
The C3 epimers of 25-hydroxyvitamin D can interfere with accurate clinical assessment of vitamin D status and therefore require chromatographic separation.[3]
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Reference |
| Fluoro-Phenyl | Raptor FluoroPhenyl | - | - | - | Baseline | 5 | [3] |
| Cholesterol-based | COSMOCORE 2.6Cholester | 150mm x 2.1mm, 2.6µm | 100% Methanol | 0.4 | Baseline | - | [4] |
| Chiral | ULTRON chiral | - | Tandem with C18 | - | Baseline | - | [5] |
| Cyano | Cyano | - | - | - | Better than C18 | - | [6] |
Comparative Separation of Drug Enantiomers/Epimers on Chiral Columns
A study comparing a polysaccharide-based column (Lux Cellulose-1) and a protein-based column (Chiralpak CBH) for the separation of eight chiral drugs demonstrated the superior performance of the protein-based column in reversed-phase mode.[7]
| Column | Stationary Phase Type | Mobile Phase | Result | Reference |
| Lux Cellulose-1 | Polysaccharide (Cellulose-based) | Polar-organic | - | [7] |
| Chiralpak CBH | Protein (Cellobiohydrolase) | 5mM Ammonium Acetate (pH 6.4)/Methanol (95/5, v/v) | Baseline separation for 6 out of 8 drugs | [7] |
Another comparative study evaluated cyclofructan-, cyclodextrin-, and polysaccharide-based CSPs for the separation of nine pharmaceuticals.[8]
| Column | Stationary Phase Type | Result | Reference |
| RN-CF6 | Cyclofructan | Most suitable and efficient for a variety of analytes, providing baseline separation for thyroxine (Rs = 1.6) and cetirizine (Rs = 2.0). | [8] |
| DMP-CF7 | Cyclofructan | - | [8] |
| Neutral β-CD | Cyclodextrin | - | [8] |
| DMP-β-CD | Cyclodextrin | - | [8] |
| Cellulose-Tris DMP | Polysaccharide | - | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting separation methods. Below are protocols for the key experiments cited in this guide.
Protocol 1: Separation of Budesonide Epimers on a C18 Column
-
Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm)[1]
-
Mobile Phase: An isocratic mixture of acetonitrile, 5mM ammonium acetate, and acetic acid in a ratio of 29:71:0.142 (v/v/v).[1]
-
Flow Rate: 0.7 mL/min[1]
-
Detection: Mass Spectrometry (MS)[1]
-
Analysis Time: Baseline separation was achieved within 7 minutes.[1]
Protocol 2: Separation of 25-Hydroxyvitamin D Epimers on a FluoroPhenyl Column
-
Column: Raptor FluoroPhenyl[3]
-
Mobile Phase: Specific composition not detailed in the abstract, but generally a reversed-phase compatible solvent system.
-
Flow Rate: Not specified.
-
Detection: LC-MS/MS[3]
-
Analysis Time: 5 minutes (7 minutes total cycle time)[3]
Protocol 3: Comparative Separation of Chiral Drugs on Lux Cellulose-1 and Chiralpak CBH Columns
-
Columns:
-
Mobile Phase for Chiralpak CBH (Optimal): 5mM ammonium acetate aqueous solution (pH 6.4) and methanol in a 95:5 (v/v) ratio.[7]
-
Flow Rate: 0.1 mL/min[7]
-
Temperature: 30°C[7]
-
Detection: Compatible with Mass Spectrometry (MS)[7]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental setups described.
References
- 1. lcms.cz [lcms.cz]
- 2. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
The Critical Difference: Pinpointing Vitamin D Levels with and without Epimer Separation
A comparative guide for researchers and drug development professionals on the accuracy of vitamin D measurement, highlighting the impact of C3-epimer separation on assay performance.
The accurate measurement of vitamin D levels is paramount in research, clinical diagnostics, and the development of therapeutic interventions. The primary circulating form of vitamin D, 25-hydroxyvitamin D (25(OH)D), serves as the key biomarker for assessing a patient's vitamin D status. However, the presence of structurally similar compounds, particularly C3-epimers of 25(OH)D, can significantly interfere with measurement accuracy, leading to potential misinterpretation of results. This guide provides a comprehensive comparison of analytical methods for vitamin D measurement, with a focus on the importance of separating these epimeric forms.
The Challenge of C3-Epimers
C3-epimers are stereoisomers of 25(OH)D that differ only in the orientation of the hydroxyl group at the third carbon position. While they share the same mass as 25(OH)D, their biological activity is considered to be lower.[1] The presence of C3-epimers, particularly 3-epi-25(OH)D3, can lead to an overestimation of total 25(OH)D levels if not chromatographically separated, especially in pediatric populations where their concentrations can be substantial.[2][3]
Methods Under the Microscope: LC-MS/MS and Immunoassays
The two most common methodologies for measuring 25(OH)D are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and automated immunoassays.
-
LC-MS/MS is considered the gold standard for its high specificity and ability to chromatographically separate 25(OH)D from its C3-epimers and other interfering metabolites.[4] This method allows for the individual quantification of 25(OH)D2, 25(OH)D3, and their respective C3-epimers.
-
Immunoassays are widely used in clinical laboratories due to their high throughput and automation. These assays utilize antibodies or binding proteins to detect 25(OH)D. However, their specificity can be a concern, with varying degrees of cross-reactivity to C3-epimers and other metabolites.[5][6]
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the performance of various vitamin D measurement methods.
Table 1: Comparison of Immunoassays to LC-MS/MS (without epimer separation consideration)
| Immunoassay Platform | Comparison to LC-MS/MS (Bias %) | Correlation (r or R²) | Reference |
| Abbott Architect | 15.1% | κ = 0.83 | [7] |
| Roche Cobas | -14.1% | κ = 0.93 | [7] |
| Siemens ADVIA Centaur | 25(OH)D2 cross-reactivity: 45.3% | CCC = 0.34 (for 25(OH)D2) | [8] |
| Roche Elecsys | 25(OH)D2 cross-reactivity: 41.2% | CCC = 0.26 (for 25(OH)D2) | [8] |
| Fujirebio Lumipulse G | -15.6% | R = 0.986 | [9] |
| Beckman Coulter Access | -12.7% | - | [9] |
Bias indicates the average percentage difference from the LC-MS/MS reference method. A positive bias indicates overestimation by the immunoassay, while a negative bias indicates underestimation. CCC: Concordance Correlation Coefficient; κ: Kappa analysis.
Table 2: Impact of C3-Epimer on 25(OH)D3 Measurement in Pediatric Samples
| Method | Bias in 25(OH)D3 Measurement | Reference |
| LC-MS/MS (without epimer separation) vs. LC-MS/MS (with epimer separation) | 4.54 | [3] |
This table highlights the overestimation of 25(OH)D3 in pediatric samples when C3-epimers are not separated.
Experimental Protocols
LC-MS/MS Method with Epimer Separation
This protocol provides a general framework for the quantification of 25(OH)D2, 25(OH)D3, and their C3-epimers. Specific parameters may need to be optimized based on the instrumentation used.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
- To 400 µL of serum, add 15 µL of internal standard solution (e.g., d6-25-hydroxyvitamin D3).[10]
- Add 400 µL of 0.2 M ZnSO4 to precipitate proteins.[10]
- Add 800 µL of methanol and vortex for 10 seconds.[10]
- Add 2 mL of hexane, mix for 90 seconds, and centrifuge for 10 minutes at 4,300 rpm.[10]
- Transfer the hexane (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[10]
- Reconstitute the dried extract in 100 µL of a water:methanol (50:50) solution.[10]
2. Chromatographic Separation:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A column capable of separating the epimers, such as a pentafluorophenyl (PFP) or a chiral column (e.g., Phenomenex Lux cellulose-3).[4][11]
- Mobile Phase: A gradient of aqueous and organic solvents, typically water and methanol with a modifier like formic acid.[4]
- Flow Rate: Optimized for the column dimensions and particle size.
- Injection Volume: Typically 10 µL.[10]
3. Mass Spectrometric Detection:
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Automated Immunoassay (Roche Elecsys Vitamin D Total III)
This method is based on a competitive protein-binding assay using a recombinant vitamin D binding protein (VDBP).
1. Pretreatment:
- The sample is incubated with pretreatment reagents to release 25(OH)D from the endogenous VDBP.[12]
2. Competitive Binding:
- The pretreated sample is incubated with a ruthenium-labeled VDBP, forming a complex with the 25(OH)D in the sample.[12]
- Biotinylated 25(OH)D and streptavidin-coated microparticles are added. The unbound ruthenylated VDBP binds to the biotinylated 25(OH)D, which in turn binds to the streptavidin-coated microparticles.[12]
3. Detection:
- The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured.[12]
- An applied voltage induces a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier tube. The signal is inversely proportional to the concentration of 25(OH)D in the sample.
Visualizing the Pathways and Workflows
To better understand the underlying biochemistry and analytical processes, the following diagrams are provided.
Caption: Vitamin D Metabolic Pathway.
Caption: Experimental Workflows.
Conclusion
The choice of analytical method for vitamin D measurement has significant implications for data accuracy and interpretation. While immunoassays offer convenience and high throughput, their susceptibility to interference from C3-epimers and other metabolites can lead to inaccurate results, particularly in specific patient populations. LC-MS/MS with chromatographic separation of epimers stands as the reference method for providing the most accurate and reliable assessment of vitamin D status. For research and drug development, where precision is paramount, the adoption of LC-MS/MS methods that specifically resolve C3-epimers is strongly recommended to ensure the validity and comparability of results.
References
- 1. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. nvkc.nl [nvkc.nl]
- 6. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.rero.ch [doc.rero.ch]
- 10. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
A Comparative Guide to the Biological Activities of 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) and its non-epimeric counterpart, 25-hydroxyvitamin D3 (25(OH)D3). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to support research and development in the field of vitamin D analogs.
Introduction
Vitamin D3 is a crucial prohormone that undergoes sequential hydroxylation to become biologically active. The first hydroxylation in the liver produces 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D and the primary indicator of vitamin D status. A subsequent hydroxylation in the kidneys and other tissues by the enzyme CYP27B1 converts 25(OH)D3 to the hormonally active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).
Recent advancements in analytical techniques have led to the identification and increasing interest in the C3-epimer of 25(OH)D3, namely 3-epi-25(OH)D3. This epimer, where the hydroxyl group at the C3 position is in the alpha (α) orientation instead of the beta (β) orientation, is present in human circulation and its concentration can be significant, particularly in infants. Understanding the distinct biological activities of 3-epi-25(OH)D3 is critical for accurately assessing vitamin D status and for the development of novel vitamin D-based therapeutics. This guide provides a detailed comparison of these two important vitamin D metabolites.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of 3-epi-25(OH)D3 and 25(OH)D3.
Table 1: Comparative Binding Affinities for Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP)
| Compound | Relative Binding Affinity for VDR (compared to 1α,25(OH)2D3) | Relative Binding Affinity for DBP (compared to 25(OH)D3) |
| 25(OH)D3 | Low | 100% |
| 3-epi-25(OH)D3 | Very Low | Lower than 25(OH)D3 |
| 1α,25(OH)2D3 | 100% | Lower than 25(OH)D3 |
| 3-epi-1α,25(OH)2D3 | Significantly lower than 1α,25(OH)2D3[1] | Lower than 1α,25(OH)2D3 |
Table 2: Comparative Metabolism by Key Vitamin D Metabolizing Enzymes
| Substrate | Enzyme | Primary Metabolite | Relative Metabolic Rate |
| 25(OH)D3 | CYP27B1 | 1α,25(OH)2D3 | Reference |
| 3-epi-25(OH)D3 | CYP27B1 | 3-epi-1α,25(OH)2D3 | Metabolized by CYP27B1[2] |
| 1α,25(OH)2D3 | CYP24A1 | Calcitroic Acid | Reference |
| 3-epi-1α,25(OH)2D3 | CYP24A1 | 3-epi-calcitroic acid | Slower rate of inactivation compared to 1α,25(OH)2D3[3] |
Table 3: Comparative In Vivo Effects on Calcium Homeostasis (Animal Models)
| Compound Administered | Effect on Serum Calcium | Effect on Serum Parathyroid Hormone (PTH) | Calcemic Potency |
| 25(OH)D3 | Increases serum calcium | Suppresses PTH | High |
| 3-epi-25(OH)D3 | Less pronounced increase in serum calcium | Can suppress PTH | Lower |
| 1α,25(OH)2D3 | Potently increases serum calcium | Potently suppresses PTH | Very High |
| 3-epi-1α,25(OH)2D3 | Less calcemic than 1α,25(OH)2D3 | Suppresses PTH, potentially with less calcemic effect[4] | Lower |
Table 4: Comparative Potency in VDR-Mediated Gene Regulation
| Compound | Target Gene Example | Relative Potency in Gene Induction |
| 1α,25(OH)2D3 | CYP24A1, Osteocalcin | High |
| 3-epi-1α,25(OH)2D3 | CYP24A1, Osteocalcin | Lower than 1α,25(OH)2D3[1] |
Signaling Pathways and Metabolic Fate
The biological activities of 25(OH)D3 and its 3-epimer are initiated by their binding to DBP in the circulation, followed by cellular uptake and subsequent metabolism. The active forms, 1α,25(OH)2D3 and 3-epi-1α,25(OH)2D3, then bind to the VDR to regulate gene expression.
Caption: Metabolic activation and signaling pathway of 25(OH)D3 and 3-epi-25(OH)D3.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific laboratory conditions and reagents.
Competitive Radioligand Binding Assay for VDR
This assay determines the binding affinity of 3-epi-25(OH)D3 and 25(OH)D3 to the Vitamin D Receptor (VDR) by measuring their ability to compete with a radiolabeled VDR ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation:
-
Use purified recombinant VDR or prepare cell lysates from a cell line overexpressing VDR (e.g., MCF-7, ROS 17/2.8).
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cellular debris. The supernatant containing the VDR is used for the assay.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: VDR preparation, a fixed concentration of radiolabeled ligand (e.g., [3H]1α,25(OH)2D3), and assay buffer.
-
Non-specific Binding Wells: VDR preparation, radiolabeled ligand, and a high concentration of unlabeled 1α,25(OH)2D3 (e.g., 1000-fold excess) to saturate the receptors.
-
Competitor Wells: VDR preparation, radiolabeled ligand, and serial dilutions of the competitor compounds (25(OH)D3 and 3-epi-25(OH)D3).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer (e.g., polyethyleneimine) using a vacuum manifold. This traps the VDR-ligand complexes on the filter while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of 3-epi-25(OH)D3 and 25(OH)D3, after conversion to their 1α-hydroxylated forms, to activate VDR-mediated gene transcription.
Experimental Workflow:
Caption: Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, Caco-2) that can be efficiently transfected and has the necessary machinery for vitamin D metabolism and signaling.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
-
Cell Treatment:
-
After transfection, plate the cells in a multi-well plate and allow them to adhere and recover.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds (25(OH)D3 and 3-epi-25(OH)D3). Include a vehicle control (e.g., ethanol or DMSO).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for compound metabolism, VDR activation, and luciferase expression (typically 18-24 hours).
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the luciferase activity in the cell lysates using a dual-luciferase reporter assay system according to the manufacturer's instructions. This involves sequential addition of substrates for firefly and Renilla luciferases and measuring the light output with a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
In Vivo Study of Calcemic Effects in an Animal Model
This protocol outlines a typical in vivo study in a rodent model to compare the effects of 3-epi-25(OH)D3 and 25(OH)D3 on calcium homeostasis.
Experimental Workflow:
Caption: Workflow for an in vivo study on calcemic effects.
Detailed Methodology:
-
Animal Model:
-
Use a suitable rodent model, such as weanling male Sprague-Dawley rats or C57BL/6 mice.
-
Induce vitamin D deficiency by feeding the animals a vitamin D-deficient diet for several weeks prior to the study. This enhances the sensitivity to the administered compounds.
-
-
Experimental Groups:
-
Divide the animals into groups (e.g., n=6-8 per group) with similar body weights.
-
Treatment groups should include:
-
Vehicle control (the carrier solution for the compounds).
-
25(OH)D3 at one or more dose levels.
-
3-epi-25(OH)D3 at the same dose levels as 25(OH)D3.
-
-
-
Compound Administration:
-
Administer the compounds daily or on alternate days for a specified period (e.g., 7-14 days).
-
Common routes of administration include oral gavage or intraperitoneal injection.
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the treatment period. For a more detailed pharmacokinetic/pharmacodynamic analysis, blood can be collected at multiple time points.
-
Euthanize the animals at the end of the study and collect terminal blood samples and potentially tissues (e.g., kidney, intestine, bone) for further analysis.
-
-
Biochemical Analysis:
-
Separate serum from the blood samples.
-
Analyze serum for:
-
Total calcium and phosphorus concentrations using colorimetric assays.
-
Parathyroid hormone (PTH) levels using an ELISA kit specific for the animal model.
-
Concentrations of 25(OH)D3 and 3-epi-25(OH)D3 using LC-MS/MS to confirm exposure.
-
-
-
Data Analysis:
-
Compare the mean serum calcium, phosphorus, and PTH levels between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed differences.
-
Conclusion
The available evidence indicates that 3-epi-25-hydroxyvitamin D3 exhibits distinct biological activities compared to 25-hydroxyvitamin D3. Its lower affinity for the Vitamin D Receptor and altered metabolic profile suggest a reduced calcemic potential. However, its significant presence in circulation and potential for tissue-specific effects warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the physiological roles and therapeutic potential of this and other vitamin D analogs. A thorough understanding of the biological activities of 3-epi-25(OH)D3 is essential for advancing our knowledge of vitamin D metabolism and for the development of safer and more effective vitamin D-based therapies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimeric vitamin D and cardiovascular structure and function in advanced CKD and after kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to Serum 25(OH)D3 and its C3-Epimer
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of vitamin D status is paramount in a multitude of research and clinical settings. While serum 25-hydroxyvitamin D3 (25(OH)D3) is the established biomarker, the presence of its C3-epimer, 3-epi-25(OH)D3, introduces a layer of complexity that demands careful consideration. This guide provides a comprehensive comparison of these two metabolites, summarizing key quantitative data, detailing experimental protocols for their measurement, and illustrating the metabolic and experimental workflows.
Quantitative Data Summary
The correlation between serum 25(OH)D3 and its C3-epimer is not straightforward and can vary depending on the population studied and the metrics used. While a positive correlation is generally observed between the absolute concentrations of 25(OH)D3 and 3-epi-25(OH)D3, the relationship can become more complex when considering the percentage of the C3-epimer relative to the total 25(OH)D concentration.
| Study Population | Correlation between 25(OH)D3 and 3-epi-25(OH)D3 (Concentration) | Correlation between 25(OH)D3 and % 3-epi-25(OH)D3 | Key Findings |
| Adults (General Population) | Strong positive correlation (Pearson's r = 0.78, P < 0.0001)[1] | Positive correlation (r = 0.37, P <0.0001)[2] | The concentration of 3-epi-25(OH)D3 tends to increase with higher levels of 25(OH)D3.[1][3] |
| Patients with Cardiovascular Disease | Not explicitly stated, but a significant negative correlation was found between 25(OH)D3 and % 3-epi-25(OH)D3 (R = -0.758, P < 0.001).[4] | Significant negative correlation (R = -0.758, P < 0.001)[4] | Patients with cardiovascular disease had lower concentrations of 1,25(OH)2D3.[4] |
| Pediatric Population | Positive correlation (ρ = 0.318–0.678, all P < 0.017) under healthy and disease conditions.[5] | No significant correlation in most pediatric conditions, except for a negative correlation in patients with nephrotic syndrome (ρ=-0.393, P = 0.001).[5] | C3-epi-25(OH)D3 levels are significantly higher in infants (≤1 year of age).[6] |
| Chronic Kidney Disease (CKD) Patients | Not explicitly stated, but 3-epi-25(OH)D3 serum levels decline as CKD progresses.[7] | Not explicitly stated. | 3-epi-25(OH)D3 levels are positively correlated with skeletal muscle strength and mass in non-dialysis CKD patients.[7] |
Experimental Protocols
The gold standard for the simultaneous measurement of 25(OH)D3 and its C3-epimer is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the chromatographic separation of the two isobaric compounds, ensuring accurate quantification.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Internal Standard Addition: To a serum sample (e.g., 400 µL), add an internal standard solution (e.g., 15 µL of 1 µg/mL d6-25-hydroxyvitamin D3 in methanol) to correct for analytical variability.[8]
-
Protein Precipitation: Add a protein precipitating agent, such as 0.2 M ZnSO4 (400 µL) followed by methanol (800 µL), and vortex the sample.[8]
-
Liquid-Liquid Extraction: Add an immiscible organic solvent, such as hexane (2 mL), to the mixture. Vortex thoroughly for approximately 90 seconds to extract the vitamin D metabolites into the organic layer.[8]
-
Phase Separation: Centrifuge the sample (e.g., for 10 minutes at 4,300 rpm) to achieve clear separation of the aqueous and organic layers.[8]
-
Evaporation: Carefully transfer the organic (upper) layer containing the analytes to a new tube and evaporate it to dryness under a stream of nitrogen at 55 °C.[8]
-
Reconstitution: Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis, such as a 50:50 water:methanol solution (100 µL).[8]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample (e.g., 10 µL) into an LC system equipped with a column capable of resolving the C3-epimer from 25(OH)D3. A pentafluorophenyl (PFP) or a cooled C18 column is often used for this purpose.[9][10]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is typically performed in the multiple-reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 25(OH)D3, 3-epi-25(OH)D3, and their respective internal standards.[10]
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve constructed using standards of known concentrations.
Mandatory Visualizations
Caption: Metabolic pathway of Vitamin D3, highlighting the formation of 25(OH)D3 and its C3-epimer.
Caption: A typical experimental workflow for the quantification of 25(OH)D3 and its C3-epimer.
References
- 1. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidemiologic study of the C-3 epimer of 25-hydroxyvitamin D3 in a population-based sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular disease: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential performance regarding the relationship of C3-epi-25(OH)D3 levels and %C3-epi-25(OH)D3 with common pediatric diseases: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epimeric vitamin D and cardiovascular structure and function in advanced CKD and after kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
Performance of 3-epi-25-hydroxy vitamin D3-d6 in Biological Matrices: A Comparative Guide
The accurate quantification of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological processes. The presence of isomers, such as the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3), presents a significant analytical challenge. The use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the performance of 3-epi-25-hydroxy vitamin D3-d6 as an internal standard in different biological matrices, with a focus on experimental data and methodologies.
Comparison of Internal Standard Performance
Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for Vitamin D Metabolite Analysis in Serum/Plasma
| Parameter | Method Using [2H3]-3-epi-25(OH)D3 | Method Using d6-25(OH)D3 & d3-epi-25(OH)D3 | Method Using d6-25(OH)D2 & d6-25(OH)D3 |
| Linearity Range | Not explicitly stated for analytes, but the method was validated for clinical samples. | 1-100 ng/mL for 25(OH)D3, epi-25(OH)D3, and 25(OH)D2.[1] | Not explicitly stated, but validated with controls at low, medium, and high levels. |
| Intra-assay Precision (%CV) | 6.3% at 25.4 nmol/L and 4.1% at 62.1 nmol/L for 3-epi-25(OH)D3. | <5.6% for 25(OH)D3, <5.1% for epi-25(OH)D3, <7.7% for 25(OH)D2. | <10% for all analytes. |
| Inter-assay Precision (%CV) | 8.3% at 27.6 nmol/L and 6.5% at 63.2 nmol/L for 3-epi-25(OH)D3. | 6.4% for 25(OH)D3, 4.4% for epi-25(OH)D3, 5.3% for 25(OH)D2.[1] | <10% for all analytes. |
| Accuracy/Trueness (% Bias or Recovery) | Not explicitly stated. | 104-110% for 25(OH)D3 and 90.7-114% for epi-25(OH)D3.[1] | 90-110% for medium and high levels. |
| Recovery (%) | Not explicitly stated. | Absolute: 77.6-104% for 25(OH)D3, 82.6-89.8% for epi-25(OH)D3. Relative to IS: 93.5-113% for 25(OH)D3, 105-117% for epi-25(OH)D3.[1] | Not explicitly stated. |
| Matrix | Serum | Plasma[1] | Serum |
Note: The data presented is for the respective analytes, which reflects the performance of the internal standard used in the method. %CV represents the coefficient of variation.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate results. Below are representative methodologies for the analysis of 25-hydroxyvitamin D and its epimers using deuterated internal standards.
Method 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
This method is suitable for serum and plasma samples.
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of a working solution of this compound (or other appropriate deuterated internal standard) in methanol.
-
Protein Precipitation: Add 400 µL of acetonitrile (or methanol) to the sample, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of hexane. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method offers cleaner extracts compared to protein precipitation alone.
-
Sample Aliquoting and Internal Standard Addition: Follow steps 1 and 2 from Method 1.
-
Protein Precipitation: Add 200 µL of methanol containing the internal standard to 100 µL of the sample. Vortex and centrifuge.[1]
-
Dilution: Transfer the supernatant to a well of an SPE plate containing 300 µL of water.[1]
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., C18 or HRP) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 40% methanol in water) to remove interferences.[1]
-
Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Method 1.
-
Analysis: Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A column capable of separating the epimers is essential. Common choices include pentafluorophenyl (PFP) or C8 columns.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
25(OH)D3: m/z 401.3 -> 383.3
-
3-epi-25(OH)D3: m/z 401.3 -> 383.3
-
3-epi-25(OH)D3-d6: m/z 407.3 -> 389.3 (example transition)
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 25-hydroxyvitamin D and its epimers using a deuterated internal standard.
Caption: A typical experimental workflow for vitamin D metabolite analysis.
Importance of Epimer Separation
The accurate measurement of 3-epi-25(OH)D3 is critical for a correct assessment of vitamin D status, as its biological activity is reported to be lower than that of 25(OH)D3. Co-elution and co-quantification of the epimer can lead to an overestimation of total 25(OH)D3 levels.
Caption: The logical flow for accurate vitamin D status assessment.
References
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to 3-epi-25-hydroxyvitamin D3 Reference Intervals
For Researchers, Scientists, and Drug Development Professionals
The measurement and interpretation of vitamin D status have been refined with the discovery and increasing understanding of its metabolites, including the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25-OH-D3). This guide provides a comparative overview of the current knowledge on reference intervals for 3-epi-25-OH-D3 in healthy populations, details the analytical methodologies crucial for its accurate quantification, and presents this information in a format tailored for research and clinical development.
Understanding the Importance of 3-epi-25-hydroxyvitamin D3
3-epi-25-OH-D3 is a stereoisomer of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D. While its physiological function is not yet fully elucidated, its presence can lead to an overestimation of total 25(OH)D levels if not chromatographically separated during analysis.[1][2][3][4][5][6][[“]] This is particularly critical in pediatric populations, especially infants, where the concentration of 3-epi-25-OH-D3 can be significantly higher.[1][[“]][8] Accurate measurement is therefore essential for reliable assessment of vitamin D status in research and clinical settings.
Reference Intervals for 3-epi-25-hydroxyvitamin D3: A Comparative Summary
Establishing definitive reference intervals for 3-epi-25-OH-D3 is an ongoing area of research. Unlike its non-epimeric form, standardized ranges are not yet widely adopted. However, numerous studies have reported the prevalence and concentration of this metabolite in various healthy populations. The following table summarizes these findings to provide a comparative perspective.
| Population Group | Number of Subjects (n) | 3-epi-25-OH-D3 Concentration Range | Mean/Median Concentration | Percentage of Total 25(OH)D3 | Citation(s) |
| Infants (< 1 year) | 172 | Detectable in 22.7% of subjects | Not specified | 9% - 61% | [1][8] |
| Infants (< 1 year) | 125 | Not specified | Median decreases with age | Inversely correlated with age | [9] |
| Children (1-18 years) | Not specified | Detectable in 75% of sera | 6.2% (mean); 5.7% (median) | 2.5% - 20.0% | [1] |
| Schoolchildren (8-15 years) | 682 | 0.95 - 3.95 ng/mL (in ~50% of subjects) | 1.4 ng/mL (median) | 2.5% - 17.0% (median 5.5%) | [10] |
| Adults | 104 | Detectable in 75% of sera | 3.5% (mean); 3.1% (median) | <2% - 10.6% | [1] |
| Adults (1-94 years) | 501 | 0 - 117.5 nmol/L | 8.25 nmol/L (median) | Not specified | [9] |
| Adults | 214 | 0.1 - 23.7 ng/mL | 4.75% (mean) | 0% - 25.5% | [11] |
| Korean Population (10-80 years) | 11,744 | 0.50 - 15.66 ng/mL | 1.15 ± 0.85 ng/mL (mean ± SD) | 1.33% - 23.94% | [12] |
| Maternal Sera | Not specified | 0.5% - 19.9% of 25(OH)D3 | 1.9 nmol/L (median) | Not specified | [13] |
| Umbilical Cord Sera | Not specified | 0.7% - 15.3% of 25(OH)D3 | 1.7 nmol/L (median) | Not specified | [13] |
Note: Conversion of units may be necessary for direct comparison (1 ng/mL ≈ 2.5 nmol/L). The data highlights the significant variability in 3-epi-25-OH-D3 concentrations across different age groups, with the highest prevalence and contribution to total 25(OH)D in infants.
Experimental Protocols for 3-epi-25-hydroxyvitamin D3 Quantification
The gold standard for the accurate measurement of 3-epi-25-OH-D3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][6] This method allows for the necessary chromatographic separation of 3-epi-25-OH-D3 from 25(OH)D3. Immunoassays, on the other hand, may not be able to differentiate between these two isomers, potentially leading to inaccurate results.[2][3]
Key Steps in a Typical LC-MS/MS Protocol:
-
Sample Preparation:
-
Protein Precipitation: This initial step removes proteins from the serum or plasma sample. Methanol is commonly used for this purpose.[14]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are employed to clean up the sample and concentrate the analytes of interest. SPE with cartridges like SOLAµ™ HRP is an efficient method.[14] LLE using solvents like n-heptane has also been described.[9]
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., D6-25OHD3, D3-epi-25OHD3) is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response.[14]
-
-
Chromatographic Separation:
-
Analytical Column: The choice of the analytical column is critical for separating the epimers. Pentafluorophenyl (PFP) and cyanopropyl columns have been shown to provide effective separation.[1][[“]][9]
-
Mobile Phase: An isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of methanol and water) is used to separate the analytes as they pass through the column.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used to generate charged analyte molecules.[3][11]
-
Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (like a Q Exactive or Orbitrap) is used for detection.[14][15]
-
Multiple Reaction Monitoring (MRM): In triple quadrupole instruments, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure specificity and sensitivity.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of 3-epi-25-hydroxyvitamin D3 using LC-MS/MS.
Caption: Workflow for 3-epi-25-OH-D3 analysis by LC-MS/MS.
Conclusion
The accurate measurement of 3-epi-25-hydroxyvitamin D3 is crucial for a comprehensive understanding of vitamin D status, particularly in pediatric populations. While standardized reference intervals are yet to be established, the existing body of research provides valuable insights into its prevalence and concentration in healthy individuals. The use of robust and specific analytical methods, such as LC-MS/MS with effective chromatographic separation of epimers, is paramount for generating reliable data in both research and clinical drug development. As research into the biological role of 3-epi-25-OH-D3 continues, the importance of its accurate quantification will undoubtedly grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Publishers Panel [standardymedycznepediatria.publisherspanel.com:80]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The C-3 epimer of 25-hydroxyvitamin D(3) is present in adult serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. lcms.cz [lcms.cz]
- 15. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-epi-25-Hydroxy Vitamin D3-d6: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 3-epi-25-Hydroxy Vitamin D3-d6, ensuring the safety of laboratory personnel and environmental protection.
This guide provides a clear, step-by-step process for the safe handling and disposal of this compound in a laboratory setting. The procedures outlined below are based on general best practices for hazardous chemical waste management and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Hazard Profile and Safety Information
Before handling or disposing of this compound, it is crucial to understand its hazard profile, which can be inferred from its close chemical relatives.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on analogs, this compound should be presumed to be highly toxic. Analogs are classified as "Toxic if swallowed," "Fatal in contact with skin," and "Fatal if inhaled." | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | [1] |
| Reproductive Toxicity | Analogs are known or suspected to damage fertility or the unborn child. | [1][2] |
| Physical Form | Typically supplied as a solid powder or in an ethanol solution. | |
| Storage Conditions | Store at -20°C or -80°C, protected from light. | [3] |
Experimental Protocol: Disposal of this compound
This protocol details the required steps for the safe disposal of this compound in both solid form and as a solution.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Consult the SDS: Always attempt to locate the specific SDS for the product you are using. If unavailable, consult the SDS for a close analog like 25-hydroxy Vitamin D3 and treat the compound with the highest level of caution[1][4].
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[5].
-
Avoid Contamination: Do not eat, drink, or smoke in areas where the chemical is handled[5]. Wash hands thoroughly after handling the compound, even if gloves were worn[3].
II. Procedure for Waste Segregation and Containment
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. This practice is prohibited for hazardous chemicals and can harm aquatic life[6].
-
Solid Waste Disposal:
-
Carefully collect any waste solid material, ensuring not to generate dust.
-
Place the solid waste into a clearly labeled, sealable hazardous waste container. The container should be compatible with the chemical. Plastic is often preferred[7].
-
This includes empty stock vials and any grossly contaminated items like weigh boats or spatulas.
-
-
Liquid Waste Disposal:
-
If the compound is in an organic solvent (e.g., ethanol), it should be disposed of as hazardous chemical waste.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container[4].
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office[4].
-
-
Disposal of Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and bench paper that are contaminated with this compound should be collected in a sealed bag or container labeled as hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing it three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
III. Labeling and Storage of Waste
-
Properly Label Containers: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations[4]. If in a solution, list the solvent and approximate concentration.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste[7].
-
Store Safely: Store the sealed waste containers in a designated Satellite Accumulation Area until they are collected. This area should be secure and away from general laboratory traffic.
IV. Arranging for Final Disposal
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using a specific online portal to request a waste collection[8].
-
Work with a Certified Disposal Company: The final disposal of the chemical waste will be handled by a licensed hazardous waste disposal company contracted by your institution. They will ensure the waste is transported and disposed of in compliance with all federal and state regulations[4].
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cnssafety.ucdavis.edu [cnssafety.ucdavis.edu]
Essential Safety and Operational Protocols for Handling 3-epi-25-Hydroxy Vitamin D3-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-epi-25-Hydroxy Vitamin D3-d6. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a deuterated form of a vitamin D3 metabolite and should be handled as a potent chemical.[1][2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3]
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |
| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult manufacturer guidelines for the proper use, cleaning, and maintenance of PPE.[4][5][6][7][8]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.[3][9]
-
Ventilation: Ensure proper functioning of ventilation systems before beginning any work.
-
Equipment Assembly: Gather all necessary equipment and PPE.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment.
-
SDS Review: Always review the Safety Data Sheet (SDS) before handling.[10][11]
2. Handling:
-
PPE: Wear the appropriate PPE at all times as outlined in the table above.
-
Contact Avoidance: Avoid all skin and eye contact with the compound.
-
Aerosol Prevention: Take measures to prevent the generation of dust or aerosols. When handling the solid form, use techniques that minimize dust formation.[9]
-
Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.
-
Decontamination: Decontaminate all equipment immediately after use.
3. Decontamination and PPE Removal:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of toxic chemical waste. High-temperature incineration is often the recommended method for potent pharmaceutical compounds. Do not dispose of this chemical down the drain.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before final disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-epi-25-Hydroxyvitamin D3 (6,19,19-d3) ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
